6-Iodo-1,1,1,2,2-pentafluorohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-6-iodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F5I/c7-5(8,6(9,10)11)3-1-2-4-12/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOVMEORCBKCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475886 | |
| Record name | 1,1,1,2,2-pentafluoro-6-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344452-10-4 | |
| Record name | 1,1,1,2,2-pentafluoro-6-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Iodo-1,1,1,2,2-pentafluorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Iodo-1,1,1,2,2-pentafluorohexane
Foreword: The Significance of Fluorinated Alkanes
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. 6-Iodo-1,1,1,2,2-pentafluorohexane is a valuable synthetic intermediate, combining a versatile iodinated carbon for further functionalization with a lipophilic pentafluoroethyl group that can enhance metabolic stability and binding affinity in drug candidates. This guide provides a comprehensive overview of a modern and efficient method for its synthesis, focusing on the underlying principles and practical execution.
Strategic Approach: The Rationale for Radical Addition
The synthesis of 6-Iodo-1,1,1,2,2-pentafluorohexane is most effectively achieved through the anti-Markovnikov addition of a pentafluoroethyl radical to a terminal alkene, followed by iodine atom transfer. This strategy, known as Atom Transfer Radical Addition (ATRA), is particularly well-suited for creating a carbon-carbon bond at the less substituted carbon of the double bond, a regioselectivity that can be challenging to achieve through other methods.[1][2]
Traditional radical initiators often require harsh conditions or toxic reagents. However, recent advancements have led to the development of milder, more efficient protocols. This guide will focus on a metal-free and photo-free approach that utilizes a pyridine-boryl radical to initiate the reaction cascade.[3][4] This method offers excellent functional group tolerance and proceeds under relatively mild conditions.
The Core Reaction: An Overview
The overall transformation involves the reaction of pentafluoroethyl iodide (C2F5I) with 1-butene in the presence of a radical initiator system.
Pentafluoroethyl Iodide + 1-Butene --(Initiator)--> 6-Iodo-1,1,1,2,2-pentafluorohexane
The key to the success of this reaction lies in the selective generation of the pentafluoroethyl radical (•C2F5) and its subsequent addition to the terminal carbon of 1-butene.
The Reaction Mechanism: A Step-by-Step Elucidation
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The pyridine-boryl radical initiated ATRA process can be broken down into three key stages: initiation, propagation, and termination.
Caption: Reaction mechanism workflow for the synthesis of 6-Iodo-1,1,1,2,2-pentafluorohexane.
Initiation
The reaction is initiated by the combination of pyridine and bis(pinacolato)diboron (B2pin2). This mixture generates a pyridine-boryl radical. This radical species is a potent iodine atom abstractor. It reacts with pentafluoroethyl iodide to generate the key intermediate: the pentafluoroethyl radical (•C2F5).[3]
Propagation
-
Addition: The highly electrophilic pentafluoroethyl radical rapidly adds to the electron-rich double bond of 1-butene. This addition occurs at the terminal carbon, leading to the formation of a more stable secondary alkyl radical on the adjacent carbon.
-
Iodine Atom Transfer: This newly formed secondary radical then abstracts an iodine atom from another molecule of pentafluoroethyl iodide. This step yields the desired product, 6-Iodo-1,1,1,2,2-pentafluorohexane, and regenerates the pentafluoroethyl radical, which can then participate in another cycle of the propagation phase.[5]
Termination
The radical chain reaction is terminated when two radical species combine to form a non-radical product. This is a minor pathway in a well-controlled radical reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear steps and checkpoints to ensure a successful synthesis.
Reagents and Equipment
| Reagent/Equipment | Purpose | Notes |
| Pentafluoroethyl iodide | Starting material | Commercially available. |
| 1-Butene | Starting material | Gas at room temperature. Can be condensed or used from a lecture bottle. |
| Pyridine | Radical initiator component | Anhydrous grade recommended. |
| Bis(pinacolato)diboron (B2pin2) | Radical initiator component | Solid, handle under inert atmosphere. |
| Anhydrous Dichloromethane (DCM) | Solvent | Should be thoroughly dried and deoxygenated. |
| Schlenk flask or similar reaction vessel | Reaction vessel | Must be oven-dried and cooled under an inert atmosphere. |
| Magnetic stirrer and stir bar | Agitation | To ensure proper mixing. |
| Inert gas supply (Nitrogen or Argon) | Atmosphere control | To prevent quenching of radicals by oxygen. |
| Gas regulator and needle valve | For 1-butene addition | To control the flow rate of the gaseous reagent. |
| Dry ice/acetone condenser | For condensing 1-butene | If a liquid addition is preferred. |
| Rotary evaporator | Solvent removal | For workup. |
| Silica gel | Stationary phase for chromatography | For purification. |
| Hexanes/Ethyl Acetate | Mobile phase for chromatography | For purification. |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add bis(pinacolato)diboron (1.2 eq.).
-
Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add anhydrous, deoxygenated dichloromethane (DCM) (0.2 M with respect to the limiting reagent).
-
Add pentafluoroethyl iodide (1.0 eq.) and anhydrous pyridine (1.5 eq.) to the flask via syringe.
-
-
Addition of 1-Butene:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble 1-butene gas (1.5 eq.) through the reaction mixture via a needle valve and a submerged needle for approximately 30-60 minutes. Alternatively, condense a known amount of 1-butene into a graduated cylinder at -78 °C and add it to the reaction mixture.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR. The disappearance of the starting pentafluoroethyl iodide and the appearance of a new major product peak will indicate reaction completion.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a pale yellow oil. Purify the crude product by column chromatography on silica gel using a gradient of hexanes to 9:1 hexanes/ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 6-Iodo-1,1,1,2,2-pentafluorohexane as a colorless oil.
-
Characterization Data (Predicted)
| Analysis | Expected Result |
| ¹H NMR | Multiplets corresponding to the -CH2-CH2-CHI-CH3 protons. |
| ¹⁹F NMR | A triplet for the -CF3 group and a multiplet for the -CF2- group. |
| ¹³C NMR | Peaks corresponding to the six distinct carbon atoms. |
| Mass Spec (EI) | Molecular ion peak and characteristic fragmentation pattern. |
| Yield | 60-80% (based on similar reported reactions). |
Safety Considerations
-
Pentafluoroethyl iodide: Can be a lachrymator. Handle in a well-ventilated fume hood.
-
1-Butene: Flammable gas. Handle with care and ensure there are no ignition sources nearby.
-
Pyridine: Flammable and toxic. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood.
-
The reaction should be conducted under an inert atmosphere as radical reactions can be sensitive to oxygen.
Conclusion
The synthesis of 6-Iodo-1,1,1,2,2-pentafluorohexane via a pyridine-boryl radical-initiated atom transfer radical addition represents a robust and efficient method for accessing this valuable fluorinated building block. The mild, metal-free conditions and the predictable regioselectivity make this a highly attractive approach for researchers in drug discovery and materials science. By carefully following the detailed protocol and understanding the underlying mechanistic principles, scientists can reliably produce this compound for further synthetic applications.
References
-
Zhang, L., et al. (2020). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry, 18(34), 6687-6691. [Link]
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Wang, X., et al. (2021). A novel diethylzinc-mediated radical 1,2-addition of perfluoroalkyl iodides to unactivated alkenes and alkynes. ResearchGate. [Link]
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Dolbier, W. R., Jr. (2009). Addition of Perfluoroalkyl radical to alkenes and alkynes: Selected examples. ResearchGate. [Link]
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Li, Z., et al. (2020). Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. National Institutes of Health. [Link]
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Leed, M. (2021). Hydroboration–Oxidation of Alkenes | Anti-Markovnikov Addition & Syn Stereochemistry Explained. YouTube. [Link]
- Studer, A., & Curran, D. P. (2014). The dawning of a new age for radical reactions?
- Tobisu, M., & Chatani, N. (2015). Cross-coupling reactions of C–F bonds. Chemical Society Reviews, 44(8), 2117-2127.
- Stephenson, C. R. J., et al. (2011). Visible light photoredox catalysis for the generation of carbon-centered radicals. Accounts of Chemical Research, 44(2), 115-125.
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Chen, C., et al. (2020). Visible-light promoted atom transfer radical addition-elimination (ATRE) reaction for the synthesis of fluoroalkylated alkenes. Digital Commons@Becker. [Link]
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- Zard, S. Z. (2008). Radical reactions in organic synthesis. Oxford University Press.
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The Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]
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properties of 6-Iodo-1,1,1,2,2-pentafluorohexane
An In-depth Technical Guide to Partially Fluorinated Iodoalkanes: A Focus on 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
Introduction
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of partially fluorinated iodoalkanes, with a specific focus on 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane (CAS RN: 2043-55-2). It is important to note that the initially requested compound, 6-Iodo-1,1,1,2,2-pentafluorohexane, is not a commercially available or well-documented substance. Therefore, this guide centers on a closely related and well-characterized analogue to provide researchers, scientists, and drug development professionals with a valuable and accurate resource on this class of compounds. The unique combination of a hydrocarbon chain, a perfluoroalkyl segment, and a reactive iodine atom makes these molecules valuable building blocks in organic synthesis and materials science. Their physicochemical properties are tunable by varying the lengths of the hydrocarbon and fluorocarbon segments, leading to a wide range of potential applications, particularly in the development of novel therapeutic agents.[1]
Physicochemical and Spectral Properties
The distinct properties of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane arise from the juxtaposition of a lipophilic hydrocarbon segment and a fluorous ponytail. This amphiphilicity governs its solubility and interaction with other molecules.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 2043-55-2 | [2] |
| Molecular Formula | C6H4F9I | [3] |
| Molecular Weight | 373.99 g/mol | [3] |
| Boiling Point | 81 °C @ 100 Torr | [2] |
| Appearance | Not specified, likely a liquid | |
| Canonical SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)CCI | [2] |
| InChIKey | CXHFIVFPHDGZIS-UHFFFAOYSA-N | [2] |
Molecular Structure
Caption: Molecular structure of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane.
Synthesis and Purification
General Synthetic Workflow
Caption: Generalized synthetic workflow for partially fluorinated iodoalkanes.
Step-by-Step Methodology (Hypothetical)
-
Telomerization: A perfluoroalkene, such as hexafluoropropene, is reacted with an iodo-initiator in the presence of a radical initiator. The choice of initiator and reaction conditions will determine the chain length of the resulting telomer.
-
Purification: The crude telomer mixture is purified, typically by fractional distillation, to isolate the desired chain length.
-
Functional Group Manipulation: If necessary, the end group of the telomer is modified. For instance, a terminal alkene could be introduced and subsequently reacted to introduce the iodo-hydrocarbon tail.
-
Final Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Chemical Reactivity and Mechanistic Insights
The C-I bond in 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane is the primary site of reactivity. This bond is relatively weak and can be cleaved homolytically to form a radical or participate in a variety of coupling reactions.
Radical Reactions
The C-I bond can be readily cleaved by heat or light to generate a perfluoroalkyl radical. This radical can then participate in various addition reactions, making it a useful tool for introducing fluorinated moieties into organic molecules.
Cross-Coupling Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane can be expected to participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form C-C bonds. These reactions are fundamental in the synthesis of complex organic molecules for drug discovery.
Caption: Generalized mechanism for a Suzuki cross-coupling reaction.
Applications in Drug Development
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[4] Partially fluorinated iodoalkanes serve as valuable building blocks for the synthesis of these fluorinated drug molecules.
Synthesis of Fluorinated Analogues
These compounds can be used to introduce perfluoroalkyl chains into existing drug scaffolds, allowing for the systematic evaluation of the effects of fluorination on pharmacological properties.
Development of Novel Drug Carriers
Semifluorinated alkanes (SFAs) have shown promise as drug carriers in various formulations. Their unique properties, such as low surface tension and high gas solubility, make them suitable for applications in pulmonary and ophthalmic drug delivery.[1] While not a direct application of the iodo-functionalized compound, the synthesis of SFAs can proceed through such intermediates.
Safety and Handling
Hazard Identification
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane is classified as a hazardous substance. The following GHS hazard statements apply:
Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
Storage
Store in a well-ventilated place. Keep container tightly closed.[6] The compound may be light-sensitive.[7]
Conclusion
Partially fluorinated iodoalkanes, exemplified by 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane, are versatile chemical intermediates with significant potential in the field of drug development and materials science. Their unique structural features and reactivity allow for the introduction of fluorinated moieties into a wide range of molecules, enabling the fine-tuning of their biological and physical properties. A thorough understanding of their synthesis, reactivity, and handling is crucial for their effective and safe utilization in research and development.
References
-
OECD Existing Chemicals Database. 1,1,1,2,2-PENTAFLUOROETHANE CAS N°: 354-33-6. [Link]
-
PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I. [Link]
-
PubChem. 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane. [Link]
-
PubChem. 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane. [Link]
-
SAFETY DATA SHEET. PENTAFLUOROETHANE. [Link]
-
PubChem. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | C6H4F9I. [Link]
-
National Center for Biotechnology Information. Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. [Link]
-
PubChem. Pentafluoroethane | CF3CF2H. [Link]
-
CAS Common Chemistry. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane. [Link]
-
National Center for Biotechnology Information. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. [Link]
-
MDPI. Application of Microfluidics in Drug Development from Traditional Medicine. [Link]
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NIST Technical Series Publications. Synthesis of fluorodienes. [Link]
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Fluorine notes. Original Method of Synthesis of Pentafluoroethyl Iodide. [Link]
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National Center for Biotechnology Information. Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening. [Link]
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National Institutes of Health. Microfluidics for Drug Discovery and Development: From Target Selection to Product Lifecycle Management. [Link]
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ResearchGate. An Improved Method of Synthesis of per-6-deoxy-6-iodo-β-cyclodextrin. [Link]
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Technical Monograph: Structural Dynamics and Synthetic Utility of 6-Iodo-1,1,1,2,2-pentafluorohexane
Executive Summary
6-Iodo-1,1,1,2,2-pentafluorohexane (CAS: 344452-10-4) represents a critical class of semifluorinated alkanes (SFAs) , serving as a bifunctional building block in the synthesis of fluorinated surfactants, surface-modifying agents, and fluorous-tagged pharmaceutical intermediates. Characterized by a perfluoroethyl "head" (
Molecular Architecture & Electronic Properties
The efficacy of 6-Iodo-1,1,1,2,2-pentafluorohexane stems from its amphiphilic fluorocarbon-hydrocarbon structure . Unlike fully perfluorinated compounds, the inclusion of a tetramethylene spacer (
Structural Components[1][2]
-
Perfluoroethyl Tail (
): Imparts high electronegativity, chemical inertness, and hydrophobicity/lipophobicity (the "fluorous" effect). It creates a rigid rod-like segment due to the steric repulsion of the 1,3-fluorine atoms (helix formation). -
Polymethylene Spacer (
): A flexible hydrocarbon chain that decouples the electronic effects of the fluorine atoms from the reaction center (iodine). This allows the molecule to act as a standard alkylating agent in organic synthesis. -
Terminal Iodide (
): A soft, polarizable leaving group excellent for reactions, metal-halogen exchange, and radical atom transfer.
Physical Properties Data
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 302.02 g/mol | |
| Boiling Point | 62–64 °C | @ 15 mmHg (Vacuum distillation required) |
| Density | 1.65 g/mL | Significantly denser than hydrocarbon analogs |
| Appearance | Clear, colorless liquid | Photosensitive (turns pink/brown upon |
| Solubility | Fluorous solvents, THF, | Limited solubility in water and pure alkanes |
Synthesis: The Telomerization Protocol
The industrial and laboratory standard for synthesizing 6-Iodo-1,1,1,2,2-pentafluorohexane is the radical telomerization of ethylene with pentafluoroiodoethane (
Reaction Mechanism
The synthesis relies on the cleavage of the weak C-I bond in
Figure 1: Radical telomerization pathway for the synthesis of 6-Iodo-1,1,1,2,2-pentafluorohexane. Control of ethylene pressure determines chain length distribution.
Experimental Protocol (Optimized)
Safety Warning: Reactions involving ethylene gas under pressure and perfluoroalkyl iodides must be conducted in a certified high-pressure autoclave behind a blast shield.
-
Charge: Load a 300 mL Hastelloy autoclave with pentafluoroiodoethane (1.0 eq) and a radical initiator (e.g., di-tert-butyl peroxide, 0.01 eq).
-
Pressurize: Purge with
, then pressurize with Ethylene gas to 30–50 bar. -
Reaction: Heat to 140–160 °C. Maintain pressure by replenishing ethylene until 2.0 molar equivalents are consumed.
-
Work-up: Cool to -78 °C to condense unreacted
. Vent excess ethylene. -
Purification:
-
Perform fractional distillation.
-
Fraction 1: Unreacted
(Recycle). -
Fraction 2:
Telomer (1,1,1,2,2-pentafluoro-4-iodobutane). -
Fraction 3 (Target): 6-Iodo-1,1,1,2,2-pentafluorohexane (bp 62–64 °C @ 15 mmHg).
-
Reactivity Profile & Applications
The unique reactivity of 6-Iodo-1,1,1,2,2-pentafluorohexane allows it to function as a "fluorous anchor."
Key Transformations
-
Nucleophilic Substitution (
):-
Reagent: Sodium Azide (
) or Potassium Thioacetate ( ). -
Outcome: Formation of amines or thiols for self-assembled monolayers (SAMs). The butyl spacer ensures the nucleophile is not deactivated by the
group.
-
-
Metal-Halogen Exchange:
-
Reagent:
or . -
Outcome: Generation of the Grignard reagent (
), useful for attaching the fluorous tail to silanes (e.g., making for glass coatings).
-
-
Radical Addition (ATRA):
-
Reagent: Terminal alkenes + Ru catalyst.
-
Outcome: Extension of the carbon chain, moving the iodine further along.
-
Figure 2: Divergent synthetic pathways utilizing the iodide handle for materials and medicinal chemistry applications.
Analytical Characterization
Validating the structure requires precise NMR analysis to confirm the integrity of the fluorinated block and the alkyl spacer.
Spectral Signatures (Characteristic Shifts)
Solvent:
| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 3.20 | Triplet ( | Terminal iodide protons; diagnostic for substitution. | ||
| 2.05 – 2.15 | Multiplet | Deshielded by | ||
| 1.80 – 1.90 | Multiplet | |||
| 1.65 – 1.75 | Multiplet | Central | Shielded methylene spacer. | |
| -85.5 | Singlet (broad) | Terminal trifluoromethyl group. | ||
| -118.0 | Triplet/Multiplet | Internal difluoromethylene; coupling to adjacent protons. | ||
| ~6.5 | Singlet | High field shift due to Iodine's "heavy atom effect". |
Quality Control
-
GC-MS: Expect a molecular ion peak (
) at m/z 302. Fragmentation will show loss of I ( ) and sequential loss of or alkyl segments. -
Purity Check: Ensure absence of the
homolog (bp ~100 °C atm) which often co-distills if fractionation is inefficient.
References
-
Synthesis & Telomerization
-
Physical Properties
-
Applications & Reactivity
Sources
1H NMR spectrum of 6-Iodo-1,1,1,2,2-pentafluorohexane
Technical Whitepaper: Structural Elucidation and NMR Characterization of 6-Iodo-1,1,1,2,2-pentafluorohexane
Executive Summary
This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 6-Iodo-1,1,1,2,2-pentafluorohexane (CAS: 344452-10-4). This molecule represents a critical class of "semifluorinated" alkanes, often utilized as intermediates for fluorous tags or surfactant synthesis.
The spectroscopic challenge lies in the dual nature of the chain: a highly electronegative perfluoroethyl group (
Structural Analysis & Theoretical Basis
To interpret the spectrum accurately, we must deconstruct the molecule into magnetically distinct environments.
Structure:
The Electronic Environments
-
The
-Iodo Methylene (H6): The iodine atom exerts a deshielding effect (inductive) and a heavy-atom effect. In 1H NMR, the inductive effect dominates, shifting the adjacent protons downfield to the 3.0–3.3 ppm region. -
The
-Fluoro Methylene (H3): The group is strongly electron-withdrawing. Protons on the adjacent carbon are deshielded, typically appearing at 2.0–2.2 ppm . Crucially, these protons couple to the fluorine nuclei ( , spin 1/2), creating a complex splitting pattern. -
The Aliphatic Bridge (H4, H5): These methylene groups are sufficiently removed from the primary functional groups to resonate in the standard alkyl region (1.6–1.9 ppm ), though second-order effects (
-substituent effects) still differentiate them.
Experimental Protocol
To ensure reproducibility and high-resolution data, the following protocol is recommended. This avoids common pitfalls such as solvent peak overlap or relaxation truncation.
Sample Preparation
-
Solvent: Chloroform-
( ) is the standard choice (99.8% D). It minimizes solvent interaction with the fluorous tail. Acetone- is a secondary choice if solubility issues arise, but it may shift signals downfield. -
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm (Internal Standard).[1]
Acquisition Parameters (400 MHz or higher)
-
Pulse Angle: 30° (maximizes signal-to-noise per scan).
-
Relaxation Delay (D1):
2.0 seconds. Reasoning: Protons adjacent to quaternary carbons or heavy atoms (like Iodine) may have slightly longer relaxation times. -
Spectral Width: -2 to 14 ppm (standard).
-
Scans (NS): 16–32 scans are sufficient for this concentration.
Spectral Interpretation & Data
The following table summarizes the predicted chemical shifts and coupling constants derived from homologous series and fragment analysis.
Table 1: 1H NMR Assignment for 6-Iodo-1,1,1,2,2-pentafluorohexane
| Position | Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |
| H-6 | 3.18 – 3.22 | Triplet ( | 2H | ||
| H-3 | 2.05 – 2.15 | Triplet of Triplets ( | 2H | ||
| H-5 | 1.80 – 1.90 | Quintet ( | 2H | ||
| H-4 | 1.65 – 1.75 | Quintet ( | 2H |
*Note on H-3 Multiplicity: This signal appears as a wide triplet structure where each leg is further split into a triplet. This is due to the large coupling with the two equivalent Fluorine atoms (
Visualization of the H-3 Splitting Tree
The most diagnostic signal is H-3. The following diagram illustrates the origin of its "Triplet of Triplets" pattern, distinguishing it from standard alkyl chains.
Caption: Splitting tree for H-3 (
Advanced Verification Workflow
In drug development and high-purity synthesis, 1H NMR alone is often insufficient due to potential overlap in the aliphatic region. The following self-validating workflow ensures structural certainty.
Logic:
-
19F NMR Check: The
and groups appear in the -80 to -120 ppm region. The signal will show coupling to the H3 protons, confirming the connectivity. -
COSY (Correlation Spectroscopy): Confirms the H3 -> H4 -> H5 -> H6 connectivity chain.
-
Integration Ratio: The integral of the H6 triplet (2H) must perfectly match the H3 multiplet (2H). A deviation suggests impurities (e.g., elimination products like alkenes).
Caption: Validation workflow. 19F NMR is the critical orthogonal check to confirm the integrity of the pentafluoroethyl group.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for alkyl halide shifts).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for coupling constants).
-
National Institutes of Health (PubChem). (2023). 6-Iodo-1,1,1,2,2-pentafluorohexane Compound Summary. Retrieved from [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]
Sources
An In-depth Technical Guide to 6-Iodo-1,1,1,2,2-pentafluorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Iodo-1,1,1,2,2-pentafluorohexane (CAS No. 344452-10-4). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on the compound's characteristics, safety considerations, and handling protocols. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes available information and provides context based on structurally similar compounds to offer a thorough understanding of its expected behavior and potential applications.
Chemical Identity and Molecular Structure
6-Iodo-1,1,1,2,2-pentafluorohexane is a halogenated alkane characterized by a six-carbon chain with a terminal iodine atom and a pentafluoroethyl group at the opposite end.
Molecular Formula: C₆H₈F₅I[1]
Molecular Weight: 302.02 g/mol [1]
CAS Registry Number: 344452-10-4[1]
Synonyms:
-
1,1,1,2,2-pentafluoro-6-iodohexane[1]
Molecular Structure:
Caption: 2D structure of 6-Iodo-1,1,1,2,2-pentafluorohexane.
Physical and Chemical Properties
A summary of the known physical and chemical properties of 6-Iodo-1,1,1,2,2-pentafluorohexane is provided below. It is important to note that some of this data is derived from limited sources and may require further experimental verification.
| Property | Value | Source |
| Molecular Formula | C₆H₈F₅I | [1] |
| Molecular Weight | 302.02 g/mol | [1] |
| Boiling Point | 62-64 °C at 15 Torr | |
| Density | 1.65 g/cm³ | |
| Melting Point | Not available | |
| Refractive Index | Not available | |
| Solubility | Not available |
Safety and Handling
Due to the limited availability of a specific Safety Data Sheet (SDS) for 6-Iodo-1,1,1,2,2-pentafluorohexane, the following safety information is based on general principles for halogenated hydrocarbons and data from structurally related compounds. A thorough risk assessment should be conducted before handling this chemical.
GHS Hazard Classification (Anticipated):
Based on the structure, the compound may be classified with the following hazards:
-
Skin Irritation
-
Eye Irritation
-
Specific target organ toxicity — single exposure (Respiratory tract irritation)
Precautionary Statements:
-
P261: Avoid breathing mist or vapors.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
Synthesis and Reactivity
Potential Synthetic Pathway:
A plausible synthetic route could involve the radical addition of a suitable iodinating agent to a precursor alkene. The workflow for such a synthesis would typically involve the following steps:
Caption: Generalized workflow for the synthesis of an iodoalkane via radical addition.
Reactivity Insights:
The C-I bond is the most reactive site in the molecule and is susceptible to nucleophilic substitution and radical reactions. The electron-withdrawing nature of the pentafluoroethyl group can influence the reactivity of the rest of the alkyl chain.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for 6-Iodo-1,1,1,2,2-pentafluorohexane is not available in the reviewed literature. For researchers synthesizing this compound, the following are expected spectral characteristics based on its structure:
-
¹H NMR: Resonances corresponding to the methylene groups of the hexane chain. The protons closer to the iodine and the pentafluoroethyl group will be shifted downfield.
-
¹⁹F NMR: Complex splitting patterns are expected for the CF₃ and CF₂ groups.
-
¹³C NMR: Six distinct carbon signals are expected, with the carbons bonded to iodine and fluorine showing significant shifts.
-
IR Spectroscopy: Characteristic C-F and C-I stretching vibrations would be expected.
-
Mass Spectrometry: The molecular ion peak and fragmentation patterns corresponding to the loss of iodine and fluorinated fragments would be key identifiers.
Potential Applications
While specific applications for 6-Iodo-1,1,1,2,2-pentafluorohexane are not documented, its structure suggests potential utility in several areas of chemical research and development:
-
Building Block in Organic Synthesis: The iodo group can be readily converted to other functional groups, making it a useful intermediate for the synthesis of more complex molecules.
-
Fluorinated Materials Science: The pentafluoroethyl group can impart unique properties such as hydrophobicity and thermal stability, making it a candidate for the development of new materials.
-
Drug Development: The introduction of fluorinated moieties is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Conclusion
6-Iodo-1,1,1,2,2-pentafluorohexane is a chemical compound with potential applications in various fields of chemical research. This guide has compiled the available physical, chemical, and safety data to provide a foundational understanding of this molecule. Further experimental investigation is necessary to fully characterize its properties and unlock its potential. Researchers working with this compound should proceed with caution, adhering to best practices for handling potentially hazardous materials, and are encouraged to publish their findings to contribute to the collective scientific knowledge.
References
Sources
Chemo-Functional Attributes of 6-Iodo-1,1,1,2,2-pentafluorohexane: A Guide to Semifluorinated Alkylations
Topic: Chemical Reactivity of 6-Iodo-1,1,1,2,2-pentafluorohexane Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals[1][2]
Executive Summary
6-Iodo-1,1,1,2,2-pentafluorohexane (CAS: 125363-63-9) represents a distinct class of "semifluorinated" building blocks.[1][2][3] Unlike perfluoroalkyl iodides (
This structural architecture creates a "reactivity duality":
-
The Head (
): Behaves like a classical primary alkyl iodide, amenable to substitution without the electronic deactivation seen in shorter fluoro-iodides.[2][3] -
The Tail (
): Imparts lipophilicity and metabolic stability (blocking the -oxidation site) without the environmental persistence concerns of longer perfluoroalkyl chains ( ).
This guide details the reactivity profile, handling protocols, and strategic applications of this hybrid reagent in medicinal chemistry and materials science.[1][2]
Molecular Architecture & The "Spacer Effect"
To utilize this reagent effectively, one must understand the electronic insulation provided by the methylene spacer.[3]
Structural Analysis[2][3][4]
-
Formula:
-
Electronic Environment: The strong electron-withdrawing inductive effect (-I effect) of the
group significantly decays over the four-carbon chain.[3] Consequently, the terminal bond is not electron-deficient (positive iodine) as seen in species.[1][3] It remains nucleophilic-susceptible.[1][3] -
Stability: Unlike 1-iodo-2-(perfluoroalkyl)ethanes (
), which are prone to base-induced elimination to form fluorous alkenes, the 4-carbon spacer in 6-iodo-1,1,1,2,2-pentafluorohexane prevents facile elimination.[1][2][3] The -protons relative to the iodine are not sufficiently acidified by the distant fluorine atoms.[3]
Physical Properties[2][3][5]
-
Density:
(High density facilitates phase separation in aqueous workups).[1][3] -
Solubility: Soluble in DCM, THF, ether; limited solubility in pure methanol; insoluble in water.[1][2][3]
Reactivity Profile 1: Nucleophilic Substitution ( )[1][2][3]
The primary utility of this compound is as a "heavy" alkylating agent.[3] It introduces the
Mechanism
The reaction proceeds via a standard bimolecular nucleophilic substitution (
Key Advantage: The
Experimental Protocol: Alkylation of a Secondary Amine
Target: Synthesis of N-substituted piperazine derivative.
Reagents:
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 1-Boc-piperazine in anhydrous ACN (
concentration). -
Activation: Add powdered, anhydrous
. Stir for 10 minutes at room temperature to ensure base dispersion. -
Addition: Add 6-Iodo-1,1,1,2,2-pentafluorohexane dropwise via syringe. Note: The liquid is dense; ensure it disperses into the solvent.
-
Reaction: Heat the mixture to
under an inert atmosphere ( or Ar). Monitor by TLC (stain with phosphomolybdic acid or ; the product will likely not be UV active unless the amine has a chromophore).[3]-
Typical Time: 4–12 hours.[3]
-
-
Workup (Self-Validating Step):
-
Purification: Flash chromatography on silica gel. The semifluorinated chain does not require fluorous silica; standard silica is sufficient due to the hydrocarbon spacer.[3]
Visualization of Reactivity Pathways
Caption: Figure 1.[1][2][3][5][6] Divergent reactivity modes of 6-Iodo-1,1,1,2,2-pentafluorohexane controlled by conditions.
Reactivity Profile 2: Radical-Mediated Coupling (ATRA)[1][2][3]
While the
Mechanistic Insight
Under radical initiation (AIBN or photoredox catalysis), the homolytic cleavage of the
Application
This pathway is utilized to extend carbon chains or graft the semifluorinated tail onto polymer backbones or surface materials (e.g., modifying vinyl-functionalized silica).[1][2][3]
Strategic Applications in Drug Design
The use of 6-Iodo-1,1,1,2,2-pentafluorohexane is often driven by the "Fluorine Effect" in medicinal chemistry.[1]
| Property Modulated | Effect of | Mechanistic Basis |
| Lipophilicity | Moderate Increase | The |
| Metabolic Stability | High | The terminal |
| Conformation | "Stiffening" | The fluorous tail tends to segregate from the hydrocarbon spacer, potentially inducing specific binding conformations in active sites.[2] |
| Bioaccumulation | Low Risk | Unlike |
Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant: Like most alkyl iodides, it is an alkylating agent.[1][2][3] Avoid direct contact.
-
Light Sensitivity: Iodides degrade to liberate free iodine (
) upon exposure to light (turning purple/brown).[2][3]
Storage Protocol:
-
Container: Amber glass vial with a PTFE-lined cap.
-
Stabilizer: Store over copper turnings (to scavenge free iodine) if long-term storage is required.[1][2][3]
-
Temperature:
(Refrigerator).
Disposal: Do not mix with strong oxidizers.[2][3] Dispose of as halogenated organic waste.[3]
References
-
PubChem. (2025).[2][3] 1,1,1,2,2-pentafluoro-6-iodohexane - Compound Summary. National Library of Medicine.[3] [Link]
-
Brace, N. O. (1962).[1][3][7] Radical Addition of Perfluoroalkyl Iodides to Alkenes. Journal of Organic Chemistry. [Link](Foundational text on the synthesis and radical reactivity of fluoroalkyl iodides).
-
Meanwell, N. A. (2018).[1][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link](Context for the metabolic stability of fluoroethyl groups).
-
Gladysz, J. A., & Curran, D. P. (2002).[1][2][3] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. [Link](Background on the physicochemical behavior of fluorous tails).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane | C6HF12I | CID 2776170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentafluoroethane | CF3CF2H | CID 9633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
Technical Guide: Solubility & Handling of 6-Iodo-1,1,1,2,2-pentafluorohexane
The following guide details the solubility profile, physicochemical behavior, and handling protocols for 6-Iodo-1,1,1,2,2-pentafluorohexane (CAS: 344452-10-4).
Executive Summary: The "Fluorous-Light" Paradigm[1][2][3]
6-Iodo-1,1,1,2,2-pentafluorohexane represents a distinct class of semi-fluorinated alkanes (SFAs) .[1][2][3] Unlike perfluorooctyl bromide or other "heavy" fluorous tags that demand specialized fluorinated solvents, this molecule possesses a hybrid architecture: a short perfluoroethyl tail (
Core Insight: This structural balance renders the molecule "Fluorous-Light." It does not exhibit the extreme lipophobicity of fully fluorinated chains.[1][2][3] Consequently, it retains high solubility in standard organic solvents (THF, DCM, MeOH) while remaining insoluble in water.[1][2][3] Researchers must recognize that standard fluorous phase separation techniques (using FC-72 or similar) may be inefficient for this specific molecule due to the dominance of its hydrocarbon domain.[1][2][3]
Physicochemical Profile & Solubility Matrix
Structural Analysis
The molecule functions as a dipodal system.[2][3] The solubility behavior is dictated by the competition between the fluorocarbon tail and the hydrocarbon linker.[2][3]
-
Fluorinated Domain (
): Provides weak van der Waals interactions; imparts hydrophobicity but is too short to enforce exclusive fluorous phase partitioning.[2][3] -
Hydrocarbon Domain (
): Dominates the solvation thermodynamics, driving solubility in non-polar and polar aprotic organic solvents.[1][2][3] -
Terminal Iodide (
): Adds polarizability and acts as a reactive handle (susceptible to homolytic cleavage).[2][3]
Solubility Data Table (Predicted & Empirical)
Based on Hansen Solubility Parameters (HSP) for semi-fluorinated alkyl iodides.
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Ideal solvent.[1][2][3] High polarizability of DCM matches the alkyl iodide moiety.[2][3] |
| Ethers | Tetrahydrofuran (THF) | High | Excellent compatibility with the hydrocarbon spacer.[2][3] |
| Alcohols | Methanol / Ethanol | Moderate to High | Soluble, though less favored than ethers due to H-bonding mismatch with the fluorous tail.[1][2][3] |
| Alkanes | Hexane / Heptane | High | The butyl chain ( |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates; no H-bond donors/acceptors to bridge the water network.[1][2][3] |
| Fluorous | FC-72 / FC-40 | Low / Immiscible | The |
Experimental Protocols
Protocol A: Rapid Solubility Screening (Gravimetric)
Use this protocol to validate solubility for specific reaction concentrations (e.g., 0.1 M).[1][2][3]
-
Preparation: Weigh 50 mg of 6-Iodo-1,1,1,2,2-pentafluorohexane into a tared 2 mL HPLC vial.
-
Solvent Addition: Add 100 µL of the target solvent (Target Conc: 500 mg/mL).[2][3]
-
Agitation: Vortex for 30 seconds.
-
Verification: Centrifuge at 10,000 rpm for 2 minutes to check for micro-droplet phase separation (oiling out).
Protocol B: Fluorous Partitioning Validation
Critical for researchers attempting Fluorous Solid Phase Extraction (FSPE).[2][3]
Objective: Determine if the
-
System: Prepare a biphasic mixture of Perfluorohexane (FC-72) and Methanol (1:1 v/v).[1][2][3]
-
Spike: Inject 20 mg of the analyte into the system.
-
Equilibration: Shake vigorously for 2 minutes; allow phases to separate (10 mins).
-
Analysis: Extract aliquots from both the top (MeOH) and bottom (Fluorous) layers. Analyze via GC-MS or
NMR.
Workflow Visualization: Solubility & Purification Logic
The following diagram illustrates the decision matrix for solvent selection and purification based on the specific solubility properties of this semi-fluorinated building block.
Figure 1: Decision tree for solvent selection and purification strategies, highlighting the limitations of liquid-liquid fluorous extraction for short-chain SFAs.
Handling & Stability (Safety)[1][2][3]
Light Sensitivity (Deiodination)
Alkyl iodides, particularly those adjacent to electron-withdrawing groups, are prone to homolytic cleavage of the C-I bond upon exposure to UV/Visible light.[1][2][3]
-
Mechanism:
(purple discoloration).[2][3] -
Storage Protocol: Store in amber glass vials wrapped in aluminum foil at 2–8°C.
-
Stabilization: If long-term storage is required, add a copper turnings (Cu) stabilizer to scavenge free iodine.[1][2][3]
Reactivity Hazards[1][2][3]
-
Incompatibility: Avoid strong bases (e.g., t-BuLi) without temperature control (-78°C), as dehydroiodination (elimination) can occur on the alkyl chain.[1][2][3]
-
Peroxide Formation: While the molecule itself is not a peroxide former, solutions in ethers (THF) must be monitored.[1][2][3]
References
-
PubChem. (2023).[1][2][3] 1,1,1,2,2-Pentafluoro-6-iodohexane Compound Summary. National Library of Medicine.[2][3] [Link]
-
Gladysz, J. A., & Curran, D. P. (2002).[1][2][3] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron. [Link]
Sources
- 1. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | C6H4F9I | CID 74887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iodopentafluoroethane | C2F5I | CID 9636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perfluorooctyl iodide, 98% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 5. Fluorinated Alkanes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
commercial suppliers of 6-Iodo-1,1,1,2,2-pentafluorohexane
Commercial & Technical Profile: 6-Iodo-1,1,1,2,2-pentafluorohexane [1][2]
Executive Summary
6-Iodo-1,1,1,2,2-pentafluorohexane (CAS: 344452-10-4) is a specialized fluorous building block used primarily in the synthesis of surface-active agents and fluorous-tagged reagents for medicinal chemistry.[3] Structurally, it consists of a pentafluoroethyl group (
This guide provides a verified supply chain analysis, technical specifications, and synthesis protocols for researchers in drug development and materials science.
Supply Chain Landscape
Unlike common reagents, 6-Iodo-1,1,1,2,2-pentafluorohexane is a niche intermediate. It is typically produced via the telomerization of pentafluoroethyl iodide with ethylene, a process that yields a distribution of chain lengths (
Primary Commercial Sources
The following vendors have been verified as active suppliers listing this specific CAS number.
| Supplier | Catalog No. | Region | Stock Status | Est. Pricing (1g) |
| Apollo Scientific | PC408217 | UK / USA | In Stock | ~£40.00 |
| BLD Pharm | BD01119493 | Global (CN) | Lead Time Required | Inquiry based |
| Amerigo Scientific | FC01179440BIO | USA | Catalog Listed | Inquiry based |
| SynQuest Labs | Various | USA | Custom Synthesis | High (Custom) |
Procurement Note: Due to the similarity in names between various fluorinated iodides (e.g., perfluorohexyl iodide vs. pentafluorohexyl iodide), always verify the CAS 344452-10-4 and the structure
before ordering. Many vendors default to the fully fluorinated analog (Tridecafluorohexyl iodide) which has vastly different chemical properties.
Technical Specifications & Properties
-
IUPAC Name: 1,1,1,2,2-Pentafluoro-6-iodohexane[1][2][4][5][6][7][8][9]
-
Molecular Formula:
[6] -
Molecular Weight: 302.02 g/mol [6]
-
Physical State: Liquid (at room temperature)
-
Appearance: Colorless to pale pink (darkens upon light exposure due to iodine liberation).
-
Solubility: Soluble in common organic solvents (DCM, THF, Et2O); limited solubility in water.
Stability & Storage Protocol
Alkyl iodides are inherently photosensitive. The C-I bond is weak (~50-55 kcal/mol) and susceptible to homolytic cleavage by UV light.
-
Light: Store in amber glass or aluminum-wrapped vials.
-
Temperature: Refrigerate (2–8°C) to minimize thermal degradation.
-
Stabilization: Presence of a copper wire or silver foil in the vial can scavenge free iodine if long-term storage is required.
Synthesis & Manufacturing Logic
The industrial and laboratory synthesis of this compound relies on the radical telomerization of ethylene. This is a "controlled" polymerization where the chain transfer agent (
Reaction Pathway
The reaction consumes 2 equivalents of ethylene for every 1 equivalent of pentafluoroethyl iodide.
Challenge: The reaction produces a statistical distribution of products (
Figure 1: Manufacturing workflow via radical telomerization of ethylene, highlighting the critical fractionation step required to isolate the target C6 species.
Quality Control & Validation
When sourcing this material from a new supplier, the following analytical signatures must be verified to ensure the product is not the fully fluorinated analog or a mixture of chain lengths.
NMR Validation
-
NMR: Distinct signals for the
and groups.-
ppm (
, triplet) -
ppm (
, quartet) -
Note: If the spectrum shows extensive splitting or additional peaks, the sample may contain n=1 or n=3 homologues.
-
ppm (
-
NMR:
-
Triplet at
ppm ( , terminal). -
Multiplets at
ppm (internal methylene spacer). -
Crucial Check: Ensure the integration ratio matches the 4:2:2 proton count (Spacer vs. Terminal).
-
QC Decision Tree
Figure 2: Quality Assurance decision tree to differentiate the target semi-fluorinated alkane from common fully fluorinated imposters.
Applications in Drug Discovery[10][11][12]
The primary utility of 6-Iodo-1,1,1,2,2-pentafluorohexane lies in Fluorous Solid-Phase Extraction (FSPE) and Surface Energy Modification .
-
Fluorous Tagging: The iodide is a versatile handle. It can be converted to an azide (
), amine, or thiol, allowing the tag to be attached to a drug scaffold. -
Solubility Tuning: Unlike long perfluoro-chains (
), which are persistent and bio-accumulative, the short chain offers a "fluorous-lite" approach. It alters the (lipophilicity) of a molecule without rendering it completely insoluble in organic media. -
Cross-Coupling: The alkyl iodide moiety participates in radical cross-coupling or nucleophilic substitution reactions to append the fluorinated tail to aromatics or heterocycles.
References
-
Apollo Scientific . Product Specification: 6-Iodo-1,1,1,2,2-pentafluorohexane (PC408217).[3] Retrieved from [3]
-
BLD Pharm . Product Detail: 1,1,1,2,2-Pentafluoro-6-iodohexane (BD01119493).[1][5] Retrieved from
-
ChemicalBook . CAS 344452-10-4 Technical Data. Retrieved from
-
Royal Society of Chemistry (RSC) . Synthesis of fluorinated dendrons (Supplementary Info). Mentions general procedure for telomer synthesis. Retrieved from
Sources
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Methodological & Application
using 6-Iodo-1,1,1,2,2-pentafluorohexane in organic synthesis
Application Note: Strategic Utilization of 6-Iodo-1,1,1,2,2-pentafluorohexane in Organic Synthesis
Part 1: Technical Overview & Strategic Value
6-Iodo-1,1,1,2,2-pentafluorohexane (CAS: 344452-10-4) represents a critical class of "semi-fluorinated" building blocks.[1][2] Unlike perfluoroalkyl iodides (
Why This Molecule Matters:
-
The "Spacer Effect": The four-carbon spacer effectively insulates the iodine atom from the strong electron-withdrawing nature of the
group.[2] Consequently, the iodine exhibits reactivity profiles similar to standard primary alkyl iodides (e.g.,ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> susceptibility), while the molecule retains the unique lipophilicity and metabolic stability of the fluorous tail.[1][2] -
Regulatory & Safety Profile: As a short-chain fluorous compound (
), it avoids the bio-accumulation and regulatory restrictions associated with long-chain perfluoroalkyl substances (PFAS like PFOA/PFOS).[1][2] -
Pharmacophore Installation: It serves as a direct reagent to introduce the pentafluoroethyl moiety—a lipophilic, metabolically stable bioisostere for ethyl or propyl groups in drug candidates.[2]
Part 2: Handling & Solubility Guidelines
Safety Precaution: Alkyl iodides are potential alkylating agents.[2] Handle in a fume hood. The C-I bond is light-sensitive; store the reagent in amber glass or foil-wrapped containers at 2–8°C.[1][2]
Solubility Profile (The "Amphiphilic" Advantage): Unlike fully fluorinated reagents (e.g., perfluorohexyl iodide) that require fluorous solvents (FC-72) or hybrid solvents (Benzotrifluoride - BTF), 6-Iodo-1,1,1,2,2-pentafluorohexane is soluble in standard organic solvents due to its hydrocarbon spacer.[1][2]
| Solvent System | Solubility | Application Context |
| Dichloromethane (DCM) | High | Standard nucleophilic substitutions, Azidation.[1][2] |
| Tetrahydrofuran (THF) | High | Grignard formation, Lithium-halogen exchange.[1][2] |
| DMF / DMSO | High | |
| Water | Insoluble | Requires biphasic conditions or phase transfer catalysts.[2] |
Part 3: Experimental Protocols
Protocol A: Synthesis of 6-Azido-1,1,1,2,2-pentafluorohexane (Click Chemistry Precursor)
Context: This protocol converts the iodide into an azide, enabling the "Click" attachment of the
Reagents:
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with
and anhydrous DMF under an inert atmosphere ( or Ar). -
Addition: Add 6-Iodo-1,1,1,2,2-pentafluorohexane dropwise via syringe at room temperature.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Note: The spacer allows this
reaction to proceed efficiently; directngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> compounds would fail here.[1][2] -
Workup: Dilute with diethyl ether (
) and wash 3x with water to remove excess azide and DMF. -
Drying: Dry organic layer over
, filter, and concentrate carefully (azides can be volatile/explosive; do not distill to dryness without a blast shield). -
Yield: Expect >90% conversion. The product is a clear oil used directly in CuAAC Click reactions.[2]
Protocol B: Grignard Formation & Carbonyl Addition
Context: Installing the semi-fluorinated chain onto a ketone or aldehyde.[2]
Reagents:
Procedure:
-
Activation: Flame-dry the glassware. Add Mg turnings and a single crystal of
.[2] Heat with a heat gun until iodine vaporizes to activate the Mg surface.[2] -
Initiation: Add 10% of the fluoro-iodide solution in THF. If the reaction does not start (color change/exotherm), add a drop of DIBAL-H or 1,2-dibromoethane.[1][2]
-
Addition: Once initiated, add the remaining iodide dropwise to maintain a gentle reflux.
-
Coupling: Cool to 0°C and add the electrophile (e.g., Benzaldehyde) dropwise.
-
Quench: Quench with saturated
. Extract with Ethyl Acetate.[2][3]
Protocol C: Radical-Mediated Atom Transfer (ATRA)
Context: Extending the chain by reacting with a terminal alkene.[2]
Reagents:
Procedure:
-
Mix: Dissolve the iodide and alkene in degassed solvent.
-
Initiate: Add AIBN.
-
Reflux: Heat to 80°C for 12 hours.
-
Mechanism: The weak C-I bond homolyzes.[2] The alkyl radical adds to the alkene.[2] The iodine atom transfers to the new radical center, yielding the iodinated adduct.[2]
-
Reduction (Optional): The resulting secondary iodide can be reduced to a methylene group using
or Zinc/Acetic Acid.[2]
Part 4: Reactivity Visualization
The following diagram illustrates the divergent reactivity pathways enabled by the specific structure of 6-Iodo-1,1,1,2,2-pentafluorohexane.
Caption: Divergent synthetic pathways: The alkyl spacer enables ionic (SN2) chemistry, while the weak C-I bond allows radical and metallation routes.[1][2]
Part 5: Analytical Data Summary
When characterizing the product of these reactions, the following NMR signatures are diagnostic for the
| Nucleus | Diagnostic Signal (approx.[2] ppm) | Structural Assignment |
| 1H NMR | ||
| 1H NMR | ||
| 19F NMR | ||
| 19F NMR |
References
-
Brace, N. O. (1999).[1][2] Syntheses with perfluoroalkyl iodides.[2][3][4][5][6][7] A review. Journal of Fluorine Chemistry, 93(1), 1–26.[1][2]
- Foundational text on the reactivity of fluoroalkyl iodides and the distinction between direct Rf-I and spacer-separ
-
Gladysz, J. A., & Curran, D. P. (2002).[1][2] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe.[2] Tetrahedron, 58(20), 3823–3825.[1][2]
- Provides context on the use of fluorous tags for separation, relevant to the hydrophobicity of the C2F5 chain.
-
PubChem Compound Summary. (2023). 1,1,1,2,2-Pentafluoro-6-iodohexane (CAS 344452-10-4).[1][2][8] National Center for Biotechnology Information.[2] [1][2]
-
Stuart, A. M. (2008).[1][2] Fluorous Reagents and Scavengers in Organic Synthesis.[2] Current Opinion in Drug Discovery & Development.[2]
- Reviews the application of semi-fluorinated chains in synthesis and purification str
Sources
- 1. 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 [chemicalbook.com]
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- 3. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]
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- 5. researchgate.net [researchgate.net]
- 6. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 7. Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-IODO-1,1,1,2,2-PENTAFLUOROHEXANE | 344452-10-4 [chemicalbook.com]
- 9. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) with 6-Iodo-1,1,1,2,2-pentafluorohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Leveraging Fluorinated Initiators in Precision Polymer Synthesis
Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of controlled/"living" radical polymerization techniques, offering unparalleled control over polymer molecular weight, architecture, and functionality.[1][2] This robust method is particularly valued in the biomedical and pharmaceutical fields for the synthesis of well-defined polymers for applications ranging from drug delivery systems to advanced biomaterials. The core of ATRP's control lies in the reversible activation and deactivation of growing polymer chains, a process mediated by a transition metal catalyst, most commonly a copper complex.[3][4]
The choice of initiator is paramount in ATRP as it dictates the number of growing polymer chains and introduces functionality at the polymer chain end.[1] This guide focuses on the application of a specialized initiator, 6-Iodo-1,1,1,2,2-pentafluorohexane , for the synthesis of polymers with unique properties imparted by the fluorinated alkyl segment. The incorporation of fluorine into polymers can significantly enhance thermal stability, chemical resistance, and hydrophobicity, and lower the surface energy of the resulting materials.[5] These characteristics are highly desirable in applications requiring robust and specialized polymer coatings, and in the design of amphiphilic block copolymers for drug encapsulation and delivery.
This document provides a comprehensive overview of the mechanistic principles of ATRP, detailed protocols for the polymerization of various common monomers using 6-Iodo-1,1,1,2,2-pentafluorohexane, and methods for the characterization of the resulting polymers.
The Mechanism of ATRP: A Symphony of Activation and Deactivation
ATRP is a catalytic process that establishes a dynamic equilibrium between active (propagating radicals) and dormant (alkyl halide-terminated) polymer chains.[3] This equilibrium is predominantly shifted towards the dormant species, which keeps the concentration of propagating radicals low, thereby minimizing termination reactions and allowing for controlled chain growth.
The key steps in the ATRP mechanism are as follows:
-
Initiation: The process begins with the activation of the initiator, in this case, 6-Iodo-1,1,1,2,2-pentafluorohexane (R-I), by a copper(I) complex (Cu(I)/L). The copper(I) catalyst abstracts the iodine atom from the initiator, forming a carbon-centered radical (R•) and a copper(II) complex (Cu(II)/L-I). This radical then adds to a monomer unit to start the polymer chain growth.
-
Propagation: The newly formed radical propagates by adding to monomer units.
-
Deactivation: The copper(II) complex (deactivator) can transfer the iodine atom back to the propagating polymer chain radical (P•), reforming a dormant polymer chain (P-I) and the copper(I) complex. This deactivation step is crucial for maintaining control over the polymerization.
-
Equilibrium: The rapid and reversible activation/deactivation cycle ensures that all polymer chains have an equal opportunity to grow, leading to polymers with a narrow molecular weight distribution (low dispersity, Đ).[6]
Caption: The core mechanism of Atom Transfer Radical Polymerization (ATRP).
Advantages of Using 6-Iodo-1,1,1,2,2-pentafluorohexane as an Initiator
The use of a partially fluorinated initiator like 6-Iodo-1,1,1,2,2-pentafluorohexane offers several distinct advantages:
-
Introduction of Fluorine Functionality: This initiator provides a straightforward method to incorporate a fluorinated end-group onto the polymer chain, which can significantly alter the surface properties of the resulting material.
-
Enhanced Polymer Properties: Polymers with fluorinated segments often exhibit increased thermal stability, chemical inertness, and hydrophobicity.[5]
-
Controlled Polymerization: While the carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, leading to faster activation, controlled polymerization of monomers like acrylates can be achieved.[2]
-
Versatility: The resulting fluorinated polymers can be used as macroinitiators for the synthesis of block copolymers with distinct fluorinated and non-fluorinated segments, leading to materials with interesting self-assembly behaviors.[7]
Experimental Protocols
General Considerations:
-
Purity of Reagents: The success of an ATRP reaction is highly dependent on the purity of the monomer, initiator, and solvent. Monomers should be passed through a column of basic alumina to remove inhibitors prior to use. Solvents should be of high purity and deoxygenated.
-
Oxygen-Free Environment: Conventional ATRP is sensitive to oxygen, which can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[8] Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques or in a glovebox. The freeze-pump-thaw technique is recommended for thorough deoxygenation of the reaction mixture.[9]
Protocol 1: ATRP of Methyl Acrylate (MA) using 6-Iodo-1,1,1,2,2-pentafluorohexane
This protocol describes a general procedure for the polymerization of methyl acrylate. The molar ratios of the components are crucial for controlling the molecular weight and dispersity of the resulting polymer.
Materials:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier (Example) |
| 6-Iodo-1,1,1,2,2-pentafluorohexane | ~309.97 | N/A | Specialty Chemical |
| Methyl Acrylate (MA) | 86.09 | 96-33-3 | Sigma-Aldrich |
| Copper(I) Bromide (CuBr) | 143.45 | 7787-70-4 | Sigma-Aldrich |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 173.30 | 3030-47-5 | Sigma-Aldrich |
| Anisole (solvent) | 108.14 | 100-66-3 | Sigma-Aldrich |
Procedure:
-
Catalyst and Ligand Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum and deoxygenate by purging with nitrogen for 15 minutes.
-
Reaction Mixture Preparation: In a separate, dry Schlenk flask, add anisole (5 mL) and methyl acrylate (4.3 g, 50 mmol). Deoxygenate the mixture by three freeze-pump-thaw cycles.
-
Initiator Addition: Under a positive nitrogen flow, add 6-Iodo-1,1,1,2,2-pentafluorohexane (310 mg, 1.0 mmol) to the monomer/solvent mixture.
-
Ligand Addition: To the flask containing CuBr, add deoxygenated PMDETA (34.6 mg, 0.2 mmol) via a degassed syringe. The solution should turn green/brown, indicating the formation of the copper-ligand complex.
-
Initiation of Polymerization: Transfer the monomer/initiator solution to the flask containing the catalyst complex via a degassed syringe.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at 60 °C and stir.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture using a degassed syringe to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and dispersity by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of cold methanol. Filter and dry the polymer under vacuum.
Caption: Experimental workflow for the ATRP of methyl acrylate.
Protocol 2: Synthesis of a Fluorinated Polystyrene-block-Poly(n-butyl acrylate) Diblock Copolymer
This protocol outlines the synthesis of a block copolymer using a fluorinated polystyrene macroinitiator.
Step 1: Synthesis of Fluorinated Polystyrene Macroinitiator
Follow a similar procedure to Protocol 1, substituting methyl acrylate with styrene. A typical ratio would be [Styrene]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:2 in anisole at 110 °C. The resulting polystyrene will have an iodine end-group, making it a macroinitiator for the next step.
Step 2: Chain Extension with n-Butyl Acrylate
Materials:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier (Example) |
| Fluorinated Polystyrene Macroinitiator | Varies | N/A | Synthesized in Step 1 |
| n-Butyl Acrylate (nBA) | 128.17 | 141-32-2 | Sigma-Aldrich |
| Copper(I) Bromide (CuBr) | 143.45 | 7787-70-4 | Sigma-Aldrich |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 173.30 | 3030-47-5 | Sigma-Aldrich |
| Anisole (solvent) | 108.14 | 100-66-3 | Sigma-Aldrich |
Procedure:
-
Reaction Setup: In a dry Schlenk flask, dissolve the purified fluorinated polystyrene macroinitiator (e.g., 1.0 g) in anisole (5 mL). Add n-butyl acrylate (e.g., targeting a specific block length). Deoxygenate the mixture with three freeze-pump-thaw cycles.
-
Catalyst Preparation: In a separate Schlenk flask, add CuBr and PMDETA in a 1:2 molar ratio relative to the macroinitiator. Deoxygenate the flask.
-
Initiation of Block Copolymerization: Transfer the deoxygenated catalyst/ligand mixture to the macroinitiator/monomer solution.
-
Polymerization: Immerse the flask in a preheated oil bath at 60 °C and stir.
-
Monitoring and Work-up: Follow the same monitoring, termination, and purification steps as in Protocol 1. The final product will be a diblock copolymer with a fluorinated polystyrene block and a poly(n-butyl acrylate) block.
Characterization of the Synthesized Polymers
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Monomer Conversion: The conversion of the monomer can be calculated by comparing the integration of the monomer vinyl proton signals with the integration of a stable polymer backbone proton signal.
-
Polymer Composition: For block copolymers, the ratio of the integrations of characteristic proton signals from each block can be used to determine the composition of the copolymer.
Gel Permeation Chromatography (GPC):
-
Molecular Weight and Dispersity: GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. A narrow and monomodal GPC trace is indicative of a well-controlled polymerization.[6]
Table of Expected Outcomes:
| Monomer | Initiator Ratio ([M]:[I]) | Catalyst System | Temp (°C) | Expected Đ | Notes |
| Methyl Acrylate | 50:1 - 200:1 | CuBr/PMDETA | 60-90 | 1.1 - 1.3 | Iodine initiators generally provide good control for acrylate polymerizations.[2] |
| Styrene | 50:1 - 200:1 | CuBr/PMDETA | 110 | 1.1 - 1.4 | Higher temperatures are typically required for the controlled polymerization of styrene. |
| Methyl Methacrylate | 50:1 - 200:1 | CuBr/PMDETA | 90 | 1.2 - 1.5 | Control over methacrylate polymerization with iodide initiators can be more challenging.[4] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Polymerization | Inactive catalyst (oxidized), inhibitor in monomer. | Ensure rigorous deoxygenation. Purify monomer immediately before use. |
| Broad Dispersity (Đ > 1.5) | High radical concentration, slow initiation. | Decrease reaction temperature. Ensure fast initiation by using an appropriate catalyst/ligand system. |
| Low Initiator Efficiency | Side reactions of the initiator. | Optimize reaction conditions (temperature, solvent). Consider using a more robust catalyst system. |
| Bimodal GPC Trace | Presence of impurities, chain transfer reactions. | Purify all reagents thoroughly. Re-evaluate the reaction conditions to minimize side reactions. |
Conclusion
The use of 6-Iodo-1,1,1,2,2-pentafluorohexane as an initiator in Atom Transfer Radical Polymerization provides a valuable tool for the synthesis of well-defined polymers with tailored fluorine functionality. This approach opens avenues for the development of advanced materials with unique surface properties, enhanced stability, and the potential for creating complex block copolymer architectures. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the potential of this specialized initiator in their polymer synthesis endeavors.
References
- Gaynor, S. G., & Matyjaszewski, K. (1997). Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. 1. Acrylic AB* Monomers in “Living” Radical Polymerization. Macromolecules, 30(23), 7027–7033.
- Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
- Anastasaki, A., Nikolaou, V., & Zhang, Q. (2023). Cu(0)-RDRP of acrylates using an alkyl iodide initiator. Polymer Chemistry, 14(14), 1639-1645.
- Poli, R. (2021). Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis. Chemical Reviews, 121(24), 15035-15161.
- Jagtap, R., et al. (2021). 2-Hydroxyl Methacrylate based Triblock Copolymers by Atom Transfer Radical Polymerization. International Journal of Pharmaceutical Research & Allied Sciences, 10(4), 121-130.
- Fischer, H. (1999). Homogeneous Reverse Atom Transfer Radical Polymerization of Styrene Initiated by Peroxides. Macromolecules, 32(12), 3858-3865.
- Ashaduzzaman, M., et al. (2014). Surface Initiated ATRP: Synthesis and Characterization of Functional Polymers Grafted on Modified Cellulose Beads.
- Pintauer, T., & Matyjaszewski, K. (2008). Atom transfer radical addition and polymerization reactions catalyzed by ppm amounts of copper complexes. Chemical Society Reviews, 37(6), 1087-1097.
- Sohn, B. Y., et al. (2001). New AB or ABA type block copolymers: atom transfer radical polymerization (ATRP)
- Lathwal, S., et al. (2025). Synthesis of Polymers From Bio-Based Methacrylates Comprising Aromatic or Aliphatic Structures Using NIR-Mediated ATRP. Macromolecular Chemistry and Physics.
- Ober, C. K., & Wang, J. (2002). Synthesis and self-assembly of fluorinated block copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 40(1), 1-8.
- Pawar, S. A., et al. (2013). Synthesis through ATRP and characterization of hydrophobic polystyrene-block-poly(ethylene glycol)-block-polystyrene tri-block copolymer. Trade Science Inc.
- Sigma-Aldrich. (n.d.).
- Dutra, G. (2020). Design of Block Copolymer with Tunable Hydrophobic/Hydrophilic/Fluorophilic Interactions.
- Pan, X., et al. (2019). Mechanistically Guided Predictive Models for Ligand and Initiator Effects in Copper-Catalyzed Atom Transfer Radical Polymerization (Cu-ATRP). Journal of the American Chemical Society, 141(37), 14722-14734.
- Anastasaki, A., et al. (2023). Cu(0)
- Matyjaszewski Polymer Group. (n.d.).
- Fantin, M., et al. (2022). Open-air green-light-driven ATRP enabled by dual photoredox/copper catalysis. Chemical Science, 13(39), 11540-11550.
- Loo, W. S., et al. (2017). ATRP Enhances Structural Correlations In Polymerization‐Induced Phase Separation.
- Kamigaito, M., et al. (2024). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. Polymers, 16(5), 688.
- Williams, M. T. (2020). Synthesis of block copolymer additives for examining phase morphology and improving mechanical properties of thermoplastics elastomers.
- Theriot, J. C., et al. (2021). Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis. Chemical Reviews, 121(24), 15035-15161.
- Fantin, M., et al. (2022). Open-air green-light-driven ATRP enabled by dual photoredox/copper catalysis. Chemical Science, 13, 11540-11550.
- Loo, W. S., et al. (2017). ATRP Enhances Structural Correlations In Polymerization‐Induced Phase Separation.
- Fantin, M., & Matyjaszewski, K. (2021). Making ATRP More Practical: Oxygen Tolerance. Accounts of Chemical Research, 54(8), 1779-1790.
- da Silva, J. A., et al. (2019).
- The Matyjaszewski Polymer Group. (2022, November 6).
- The Matyjaszewski Polymer Group. (2020, February 19).
- Zhang, Q., et al. (2021). Direct fluorination as a one-step ATRP initiator immobilization for convenient surface grafting of phenyl ring-containing substrates. Polymer Chemistry, 12(35), 4996-5004.
- Jana, T., & Singha, N. K. (2020). Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers in Chemistry, 8, 592.
- Kostjuk, S. V., et al. (2013). A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator. Polymer Chemistry, 4(21), 5460-5471.
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applications of 6-Iodo-1,1,1,2,2-pentafluorohexane in medicinal chemistry
Application Note: Strategic Utilization of 6-Iodo-1,1,1,2,2-pentafluorohexane in Medicinal Chemistry
Molecular Weight: 302.02 g/mol [1]Part 1: Executive Summary & Core Directive
The "Pentafluoroethyl-Butyl" Motif: A Tool for Physicochemical Tuning
In modern medicinal chemistry, the strategic introduction of fluorine is a cornerstone of lead optimization.[1] While the trifluoromethyl (
6-Iodo-1,1,1,2,2-pentafluorohexane serves as a specialized electrophilic building block.[1] Unlike short-chain fluoroalkyl iodides (e.g.,
Primary Applications:
-
Lipophilicity Modulation: Tuning LogP/LogD by replacing hydrocarbon chains with semifluorinated analogs ("Fluorous Scan").[1]
-
Semifluorinated Alkane (SFA) Synthesis: Creating amphiphilic drug carriers and ocular endotamponades.[1]
-
Surface Engineering: Functionalizing biomaterials to create oleophobic/hydrophobic interfaces.[1]
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The Fluorine Effect: Why ?
The structure
-
Metabolic Blocking: The terminal
group is chemically inert and blocks metabolic oxidation ( -oxidation) that typically degrades terminal alkyl chains.[1] -
Lipophilicity (LogP): The
group is significantly more lipophilic than an ethyl group.[1] However, the dipole moment of the bonds can also influence binding affinity through electrostatic interactions with protein targets.[1] -
The Spacer Effect: Direct attachment of a perfluoroalkyl group to a nucleophile is often difficult due to the low reactivity of perfluoroalkyl iodides in
reactions (due to the "hard" nature of the C-F bond and electron withdrawal).[1] The butyl spacer in this reagent allows it to behave like a standard primary alkyl iodide, facilitating smooth alkylation of amines, phenols, and thiols.[1]
Application Workflows
The following diagram illustrates the decision matrix for using this reagent in drug discovery.
Figure 1: Decision matrix for deploying 6-Iodo-1,1,1,2,2-pentafluorohexane in lead optimization.
Part 3: Detailed Experimental Protocols
Protocol A: Alkylation of Phenols (Lipophilicity Tuning)
Objective: To install the pentafluorohexyl chain onto a phenolic drug scaffold to increase lipophilicity and block metabolism.[1]
Reagents:
-
Substrate: Phenolic precursor (1.0 equiv)[1]
-
Reagent: 6-Iodo-1,1,1,2,2-pentafluorohexane (1.2 equiv)[1]
-
Base: Cesium Carbonate (
) (2.0 equiv)[1] -
Solvent: DMF (Anhydrous) or Acetonitrile (
)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate (1.0 mmol) in anhydrous DMF (5 mL).
-
Activation: Add
(2.0 mmol, 652 mg) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: is preferred over for its higher solubility and the "cesium effect" which enhances alkylation rates.[1] -
Addition: Add 6-Iodo-1,1,1,2,2-pentafluorohexane (1.2 mmol, ~362 mg) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 4-12 hours. Monitor conversion by TLC or LC-MS.[1] The product will show a distinct retention time shift due to the fluorous tail.[1] -
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (
) to remove DMF.[1] Wash with brine, dry over , and concentrate.[1] -
Purification: Purify via flash column chromatography. Tip: Fluorinated compounds often streak on silica; adding 1% triethylamine to the eluent can improve resolution.[1]
Protocol B: Radical Cross-Coupling (Photoredox Catalysis)
Objective: To couple the alkyl chain to an aryl halide (e.g., heteroaromatic core) where
Mechanism: The iodide bond is susceptible to single-electron reduction, generating a primary alkyl radical stabilized by the solvent cage, which then adds to the aryl system (often via Ni/Photoredox dual catalysis).[1]
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)[1]
-
Reagent: 6-Iodo-1,1,1,2,2-pentafluorohexane (1.5 equiv)[1]
-
Catalyst:
(10 mol%), dtbbbpy (10 mol%)[1] -
Photocatalyst:
(1 mol%)[1] -
Reductant: TDAE or Hantzsch Ester, or Silane (depending on specific cycle)[1]
-
Base: 2,6-Lutidine (2.0 equiv)[1]
-
Solvent: DMF/DMSO[1]
Step-by-Step Methodology:
-
Setup: In a glovebox or under strict Ar flow, combine the Aryl Bromide (0.5 mmol), Ni-catalyst, Ligand, and Photocatalyst in a vial.
-
Solvation: Add degassed DMF (5 mL).
-
Reagent Addition: Add 6-Iodo-1,1,1,2,2-pentafluorohexane (0.75 mmol) and base.
-
Irradiation: Seal the vial and irradiate with Blue LED (450 nm) while stirring vigorously. A fan should be used to maintain ambient temperature.[1]
-
Timeline: Reaction typically requires 18-24 hours.[1]
-
Workup: Filter through a celite pad, dilute with ether/water, and extract.
-
Analysis:
NMR is a powerful tool here.[1] The group will appear as a triplet/singlet around -85 ppm, and the as a complex multiplet around -118 ppm.[1]
Part 4: Data Presentation & Properties
Table 1: Physicochemical Comparison of Alkyl vs. Semifluorinated Chains
| Property | n-Hexyl Group ( | Pentafluorohexyl ( | Impact on Drug |
| Lipophilicity ( | High | Very High | Increases membrane permeability; may lower solubility.[1] |
| Metabolic Stability | Low (prone to | High (Fluorine blocks oxidation) | Extends Half-life ( |
| Volume | ~102 ų | ~125 ų | Increases steric demand; improves selectivity.[1] |
| Dipole Moment | Low | Significant ( | Can induce specific binding interactions.[1] |
| Surface Tension | Standard | Low | useful for ocular formulations (spreading).[1] |
Part 5: Safety & Handling
-
Hazards: 6-Iodo-1,1,1,2,2-pentafluorohexane is an alkyl iodide.[1] It is a potential alkylating agent and should be treated as a mutagen/carcinogen suspect.[1] It causes skin and eye irritation (H315, H319).[1]
-
Volatility: While less volatile than perfluoroethyl iodide, it still has significant vapor pressure.[1] Handle in a chemical fume hood.
-
Storage: Light sensitive (iodide).[1] Store in amber vials at 2-8°C. Copper stabilization is often added by suppliers to prevent iodine liberation.[1]
References
-
PubChem Compound Summary. (2023). 1,1,1,2,2-Pentafluoro-6-iodohexane. National Center for Biotechnology Information.[1] Link[1]
-
Tsagogiorgas, C., et al. (2023).[1][3] Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4). Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
MacMillan Group. (2020).[1] Metallaphotoredox Perfluoroalkylation of Organobromides. Princeton University.[1] Link[1]
-
Meinert, H., & Roy, T. (2000).[1][3] Semifluorinated Alkanes – A New Class of Compounds with Outstanding Properties for use in Ophthalmology. European Journal of Ophthalmology, 10(3), 189-197.[1][4] Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Challenges in Handling 6-Iodo-1,1,1,2,2-pentafluorohexane
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Iodo-1,1,1,2,2-pentafluorohexane. This document is structured to address common challenges and frequently asked questions, ensuring both safety and experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 6-Iodo-1,1,1,2,2-pentafluorohexane in a practical question-and-answer format.
Question 1: My reaction involving 6-Iodo-1,1,1,2,2-pentafluorohexane is sluggish or fails to initiate. What are the potential causes and how can I resolve this?
Answer:
A sluggish or non-starting reaction is a common issue that can often be traced back to a few key factors related to reagent quality, reaction setup, or initiation method. The carbon-iodine bond, while the most reactive site, may require specific conditions to be effectively utilized, especially in radical pathways.
Causality and Solutions:
-
Reagent Purity: 6-Iodo-1,1,1,2,2-pentafluorohexane is sensitive to light and can degrade over time, often liberating free iodine (I₂), which can quench radical reactions or interfere with catalytic cycles.[1]
-
Verification: Check the reagent's appearance. A pink or brownish tint suggests the presence of I₂. For a more quantitative assessment, run a ¹⁹F NMR or GC-MS to check for impurities.
-
Solution: If I₂ is the primary impurity, you can purify the reagent by washing it with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by washing with brine, drying over MgSO₄, and filtering. For other impurities, distillation may be necessary. Always use freshly purified or newly purchased reagent for best results.
-
-
Inadequate Initiation (for Radical Reactions): Many reactions with iodo-fluoroalkanes are radical in nature and require an effective initiation step.
-
Verification: Review your initiation method. Are you using a thermal initiator (e.g., AIBN, dibenzoyl peroxide), a photochemical initiator, or a redox initiation system? Is the temperature appropriate for the chosen initiator's half-life?
-
Solution: Ensure your reaction solvent is thoroughly degassed to remove oxygen, a known radical scavenger. Optimize the initiator concentration and reaction temperature. For photochemical reactions, ensure the wavelength of your light source is appropriate.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.
-
Verification: Are you using a solvent that is compatible with your reaction type? For radical reactions, non-coordinating, degassed solvents are typically preferred.
-
Solution: Consider screening a few different solvents. Ensure the solvent is anhydrous if your reaction is sensitive to moisture.
-
Troubleshooting Workflow for Sluggish Reactions
Caption: A decision-making diagram for handling discolored reagent.
Frequently Asked Questions (FAQs)
Question 1: What are the primary hazards and necessary safety precautions for handling 6-Iodo-1,1,1,2,2-pentafluorohexane?
Answer:
Like many halogenated organic compounds, 6-Iodo-1,1,1,2,2-pentafluorohexane requires careful handling. Based on data for similar iodo-fluoroalkanes, the primary hazards are:
-
Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation. [2][3][4]* Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation. [2][4][5]* Thermal Decomposition: Upon heating, it may decompose to release hazardous substances like hydrogen fluoride (HF) and iodine-containing compounds. [6]
Personal Protective Equipment (PPE) Checklist Recommendation Eye Protection Chemical safety goggles or a face shield are mandatory. [7][8] Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene). [7] Body Protection A lab coat is required. For larger quantities, consider a chemical apron. [8] | Respiratory Protection | Handle in a well-ventilated fume hood to avoid inhaling vapors. [1][9]|
Always have access to an emergency eye wash station and safety shower when handling this chemical. [7]
Question 2: What are the optimal storage conditions for 6-Iodo-1,1,1,2,2-pentafluorohexane to ensure its stability?
Answer:
To maintain the integrity and purity of 6-Iodo-1,1,1,2,2-pentafluorohexane, proper storage is crucial. The key factors contributing to its degradation are light and heat.
| Storage Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. [1][7][9] | Prevents thermal decomposition and reduces vapor pressure. |
| Light | Protect from light. [1][10] | The C-I bond is photolabile and can cleave upon exposure to UV light, leading to the formation of I₂. |
| Atmosphere | Keep container tightly closed. [1][8] | Prevents contamination and exposure to moisture. |
| Ventilation | Store in a well-ventilated area. [7][9] | Ensures that any potential vapors do not accumulate. |
| Incompatible Materials | Store away from strong oxidizing agents and alkali metals. [1][10] | These can react violently or cause rapid decomposition. |
Question 3: How should I properly dispose of waste containing 6-Iodo-1,1,1,2,2-pentafluorohexane?
Answer:
6-Iodo-1,1,1,2,2-pentafluorohexane should be treated as hazardous chemical waste.
-
Segregation: Do not mix with non-halogenated waste. Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Disposal: The container should be clearly labeled as "Halogenated Organic Waste". [1]3. Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Prohibition: Do not dispose of this chemical down the drain or in regular trash. [1]
References
-
PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. National Center for Biotechnology Information. Retrieved from [Link]
-
Fluorine Notes. (n.d.). Iodofluoroalkanes: Properties, Synthesis, Application. Retrieved from [Link]
-
PubChem. (n.d.). Iodopentafluoroethane. National Center for Biotechnology Information. Retrieved from [Link]
-
OECD. (2005, January 21). 1,1,1,2,2-PENTAFLUOROETHANE CAS N°: 354-33-6. OECD Existing Chemicals Database. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane | C6HF12I | CID 2776170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iodopentafluoroethane | C2F5I | CID 9636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.fi [fishersci.fi]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 6-Iodo-1,1,1,2,2-pentafluorohexane
Welcome to the technical support center for the synthesis of 6-Iodo-1,1,1,2,2-pentafluorohexane. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important fluoroalkyl iodide. The synthesis, typically achieved through the free-radical addition of pentafluoroethyl iodide to 1-hexene, is a robust but nuanced reaction where careful control of parameters is key to achieving high yield and purity.
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of 6-Iodo-1,1,1,2,2-pentafluorohexane and offers systematic approaches to their resolution.
Problem 1: Low or No Conversion of Starting Materials
Symptoms: GC-MS or NMR analysis of the crude reaction mixture shows a large proportion of unreacted 1-hexene and/or pentafluoroethyl iodide.
Potential Causes and Solutions:
-
Ineffective Radical Initiation: The free-radical chain reaction may not have been efficiently initiated.
-
Troubleshooting:
-
Verify Initiator Integrity: Ensure your radical initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl Peroxide - BPO) has not expired and has been stored correctly. Peroxides, in particular, can degrade over time.
-
Optimize Initiator Concentration: A typical starting point is 1-5 mol% of the initiator relative to the limiting reagent. If conversion is low, a modest increase in initiator concentration may be beneficial. However, excessive initiator can lead to more side reactions.
-
Ensure Appropriate Reaction Temperature: The reaction temperature must be suitable for the chosen initiator's half-life. For AIBN, a temperature range of 70-90 °C is common. For BPO, a similar range is effective. If the temperature is too low, the rate of radical generation will be insufficient.
-
Photochemical Initiation: If using UV light for initiation, ensure the lamp is functioning correctly and the wavelength is appropriate to induce homolysis of the C-I bond in pentafluoroethyl iodide.
-
-
-
Presence of Radical Inhibitors: Trace impurities in the reactants or solvent can quench the radical chain reaction.
-
Troubleshooting:
-
Purify Reactants and Solvent: Ensure 1-hexene is free from stabilizers (often phenols) by passing it through a plug of basic alumina. Use freshly distilled, anhydrous, and deoxygenated solvents.
-
Degas the Reaction Mixture: Oxygen is a potent radical inhibitor. Thoroughly degas the reaction mixture before heating by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period.[1]
-
-
Problem 2: Formation of Significant Amounts of Byproducts
Symptoms: The crude product analysis reveals multiple peaks in the GC-MS or complex signals in the NMR spectrum in addition to the desired product.
Potential Byproducts and Mitigation Strategies:
-
Telomerization Products: These are higher molecular weight adducts formed by the reaction of the initial product radical with additional molecules of 1-hexene.
-
Causality: A high concentration of the alkene relative to the chain-transfer agent (pentafluoroethyl iodide) favors telomerization.
-
Mitigation:
-
Adjust Reactant Stoichiometry: Use a molar excess of pentafluoroethyl iodide relative to 1-hexene. This increases the probability that the radical intermediate will abstract an iodine atom rather than adding to another alkene molecule. A 1.5 to 3-fold excess of the iodoalkane is a good starting point.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of telomerization, though this may also impact the overall conversion.
-
-
-
Isomeric Byproducts: While the addition of the pentafluoroethyl radical to 1-hexene is regioselective for the terminal carbon (anti-Markovnikov), a small amount of addition to the internal carbon can occur, leading to the formation of 5-Iodo-1,1,1,2,2-pentafluorohexane.
-
Causality: Higher reaction temperatures can decrease the regioselectivity of the radical addition.[2]
-
Mitigation:
-
Lower Reaction Temperature: If isomeric impurities are a significant issue, reducing the reaction temperature may improve selectivity. This may require a longer reaction time or the use of a lower-temperature radical initiator.
-
-
-
Elimination Products (Fluoroalkenes): The desired product, 6-Iodo-1,1,1,2,2-pentafluorohexane, can undergo elimination of hydrogen iodide (HI) to form 1,1,1,2,2-pentafluorohex-5-ene, particularly at elevated temperatures or in the presence of basic impurities.[3]
-
Causality: Thermal stress or basic conditions can promote the elimination of HI.
-
Mitigation:
-
Maintain Neutral Conditions: Ensure all glassware is clean and free of basic residues.
-
Avoid Excessive Heat: Use the minimum temperature necessary for efficient initiation and propagation. During workup and purification, avoid prolonged heating.
-
Purification Strategy: If elimination is a problem, consider purification methods that do not involve high temperatures, such as column chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of 6-Iodo-1,1,1,2,2-pentafluorohexane?
A1: The reaction proceeds via a free-radical chain mechanism, often referred to as an Atom Transfer Radical Addition (ATRA).[4][5] The key steps are:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate initial radicals. These radicals can then abstract an iodine atom from pentafluoroethyl iodide (C2F5I) to form the pentafluoroethyl radical (•C2F5).
-
Propagation:
-
The electrophilic •C2F5 radical adds to the electron-rich double bond of 1-hexene. This addition occurs predominantly at the terminal carbon to form the more stable secondary alkyl radical.
-
This newly formed radical abstracts an iodine atom from another molecule of C2F5I to yield the desired product, 6-Iodo-1,1,1,2,2-pentafluorohexane, and regenerate the •C2F5 radical, which continues the chain.
-
-
Termination: Two radicals combine to form a non-radical species, terminating the chain.
Q2: How can I effectively monitor the progress of the reaction?
A2: The most common methods for monitoring the reaction are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] Small aliquots of the reaction mixture can be withdrawn periodically, quenched, and analyzed to determine the consumption of starting materials and the formation of the product. ¹H and ¹⁹F NMR spectroscopy can also be used to analyze the reaction progress.
Q3: What are the best methods for purifying the final product?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: For larger scale preparations where the byproducts have significantly different boiling points, fractional distillation under reduced pressure is an effective method.[8][9]
-
Column Chromatography: For smaller scales or when dealing with byproducts with similar boiling points, column chromatography on silica gel is a suitable purification technique. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane, is typically used.
Q4: My final product has a slight color. What is the cause and how can I remove it?
A4: A slight yellow or brown color in the final product is often due to the presence of dissolved iodine (I₂). This can form from the decomposition of the iodo-compounds, especially if exposed to light or heat.
-
Removal of Iodine: The color can usually be removed by washing the crude product (dissolved in a suitable organic solvent like diethyl ether or ethyl acetate) with an aqueous solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the organic layer is colorless.[3]
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure based on common practices for the radical addition of perfluoroalkyl iodides to alkenes. Optimization may be required for specific laboratory conditions.
Materials:
-
Pentafluoroethyl iodide (C₂F₅I)
-
1-Hexene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed solvent (e.g., toluene or heptane)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 1-hexene (1.0 eq) and the anhydrous, degassed solvent.
-
Degassing: Bubble argon or nitrogen through the solution for 30 minutes to remove dissolved oxygen.
-
Addition of Reagents: Add pentafluoroethyl iodide (1.5 - 2.0 eq) and AIBN (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If necessary, wash the mixture with an aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1.5 - 2.0 eq. C₂F₅I to 1.0 eq. 1-Hexene | Minimizes telomerization. |
| Initiator | AIBN (2-5 mol%) | Provides a controlled source of radicals at 70-90 °C. |
| Solvent | Anhydrous, degassed Toluene or Heptane | Inert solvent that is easily removed. Degassing is crucial to prevent radical quenching by oxygen. |
| Temperature | 80-90 °C (for AIBN) | Ensures an appropriate rate of initiator decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions with oxygen.[1] |
Visualizing the Reaction and Byproduct Formation
Reaction Pathway
Caption: Main reaction pathway and potential byproduct formation in the synthesis of 6-Iodo-1,1,1,2,2-pentafluorohexane.
References
- BenchChem. Common side reactions and byproducts with 6-iodohex-1-ene. BenchChem Technical Support. Accessed January 29, 2026.
- Barata-Vallejo, S., Cooke, M. V., & Postigo, A. (n.d.).
- Studer, A., et al. (2019). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry.
- Li, X., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)
- ChemBAM. (n.d.).
- Cavalieri, E. L., et al. (1998). Synthesis of adducts formed by iodine oxidation of aromatic hydrocarbons in the presence of deoxyribonucleosides and nucleobases.
- Brace, N. O. (1999). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry.
- Studer, A., et al. (2022).
- de Oliveira, P. F., et al. (2022). GC-MS Chemical Characterization and Antibacterial Effect of the Essential oil of Piper mosenii. MDPI.
- Brown, J. E. (1969). Synthesis of fluorodienes.
- Szöllősi, G., et al. (2022). Synthesis of Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation.
- Haszeldine, R. N., & Steele, B. R. (1957). Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene. Journal of the Chemical Society.
- Le, T. N., & Zard, S. Z. (2018). A practical and scalable synthesis of ultra-long chain fatty acids avoiding column purification. Organic Process Research & Development.
- Wang, K., et al. (2020). Perfluoroalkylative pyridylation of alkenes via 4-cyanopyridine-boryl radicals.
- Wang, C., et al. (2022). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes.
- Wang, Y., et al. (2021). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N-Diallylamines. European Journal of Organic Chemistry.
- Fields, R., & Haszeldine, R. N. (1966). Free Radical Chemistry. Part 10. Addition of Acyclic and Cyclic Alkanes to Hexafluoropropene. Journal of the Chemical Society C: Organic.
- Studer, A., et al. (2019). Iodoperfluoroalkylation of Unactivated Alkenes via Pyridine-Boryl Radical Initiated Atom-Transfer Radical Addition. Organic & Biomolecular Chemistry.
- Organic Syntheses. (n.d.). v97p0314.
- Zaragoza, F. (2020, September 17).
- Tedder, J. M., & Walton, J. C. (1975). Free radical addition to olefins. Part 8.—Addition of n-heptafluoropropyl radicals to fluoro-ethylenes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
- Landais, Y., & Renaud, P. (2014). Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. Chemical Reviews.
- Gentry, E. C., et al. (2023). Polarity Transduction Enables the Formal Electronically Mismatched Radical Addition to Alkenes. Journal of the American Chemical Society.
- Chen, J., et al. (2020). Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes. Organic Chemistry Frontiers.
- Li, M., et al. (2016). Synthesis of Perfluoroalkyl Iodides over Metal Catalysts in Gas Phase.
- Glowacki, D. R., et al. (2012). Addition of Peroxyl Radicals to Alkenes and the Reaction of Oxygen with Alkyl Radicals. The Journal of Physical Chemistry A.
- Li, X., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)
- Organic Syntheses. (n.d.). v98p0391.
- Hartmann, M., Li, Y., & Studer, A. (2016). Determination of rate constants for trifluoromethyl radical addition to various alkenes via a practical method. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9636, Iodopentafluoroethane.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63703-16-2, 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane.
- Olariu, R. I., et al. (2013). Reversible addition of the OH radical to p-cymene in the gas phase: Multiple adduct formation. Part 2. The Journal of Physical Chemistry A.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
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- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. GC-MS Chemical Characterization and Antibacterial Effect of the Essential oil of Piper mosenii [mdpi.com]
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- 9. researchgate.net [researchgate.net]
temperature optimization for radical reactions of 6-Iodo-1,1,1,2,2-pentafluorohexane
Technical Support Center: Radical Reaction Optimization for 6-Iodo-1,1,1,2,2-pentafluorohexane
Executive Technical Overview
6-Iodo-1,1,1,2,2-pentafluorohexane (CAS: 99324-98-8) is a specialized "fluorous pony tail" reagent. Unlike perfluoroalkyl iodides (
The Critical Distinction: Many researchers fail to achieve high yields because they apply protocols designed for perfluoroalkyl iodides (which react under mild UV/room temperature conditions) to this semi-fluorinated alkyl iodide. Successful activation of 6-Iodo-1,1,1,2,2-pentafluorohexane requires higher activation energy (thermal initiation >60°C or high-potential photoredox catalysis).
Troubleshooting Guide: Radical Reaction Optimization
Issue 1: Reaction Fails to Initiate (0% Conversion)
User Question: "I am using standard UV initiation (254 nm) at room temperature, which works for perfluorooctyl iodide, but this reagent remains unreacted. Why?"
Technical Diagnosis:
You are facing an Activation Energy Mismatch . The iodine atom in 6-Iodo-1,1,1,2,2-pentafluorohexane is attached to a methylene (
Solution:
-
Switch to Thermal Initiation: Use AIBN (Azobisisobutyronitrile) or V-40 at 75–80°C . The half-life of the initiator must match the reaction duration.
-
Enhance Photoredox Potential: If using light, standard Ru(bpy)
is often insufficient ( V). Switch to a stronger reductant like fac-Ir(ppy) ( V) or an organic photocatalyst like 10-phenylphenothiazine (PTH) to access the necessary reduction potential for primary alkyl iodides.
Issue 2: Product Precipitation or Phase Separation
User Question: "The reaction turns cloudy at 60°C, and NMR shows incomplete conversion. Is the reagent decomposing?"
Technical Diagnosis:
This is likely a Solubility/Phase Collapse issue. The
Solution:
-
Solvent Optimization: Do not use pure methanol or pure hexane. Use Benzotrifluoride (BTF) or a BTF:DCM (1:1) mixture. BTF acts as a "hybrid" solvent, dissolving both the fluorous tail and the organic substrate.
-
Temperature Hysteresis: Maintain the reaction temperature at >60°C not just for initiation, but to maintain isotropic solubility.
Issue 3: HI Elimination (Alkene Formation)
User Question: "I observe a side product with a terminal alkene instead of the addition product."
Technical Diagnosis:
This is E2 Elimination . In the presence of basic additives (amines) or at excessive temperatures (>100°C), the iodine can be eliminated as HI, forming the terminal alkene
Solution:
-
Buffer the pH: If using amine bases (for photoredox), switch to a non-nucleophilic base like 2,6-lutidine .
-
Lower Temperature Ceiling: Cap thermal reactions at 85°C . Above this, elimination kinetics compete with radical addition.
Optimized Experimental Protocol: Atom Transfer Radical Addition (ATRA)
Objective: Addition of 6-Iodo-1,1,1,2,2-pentafluorohexane to 1-octene.
| Parameter | Condition | Rationale |
| Stoichiometry | 1.5 equiv. Iodide : 1.0 equiv. Alkene | Slight excess of iodide drives kinetics; fluorous tag allows easy removal of excess later. |
| Solvent | Benzotrifluoride (BTF) (0.2 M) | Solubilizes both fluorous reagent and organic alkene. |
| Initiator | AIBN (10 mol%) | |
| Reducing Agent | Tributyltin Hydride ( | Only if reductive addition is desired. For ATRA (iodine transfer), omit this. |
| Temperature | 80°C (Reflux) | Optimal for AIBN decomposition and breaking the primary alkyl C–I bond. |
| Time | 4–6 Hours | Monitor by |
Step-by-Step:
-
Degassing: Dissolve 6-Iodo-1,1,1,2,2-pentafluorohexane and alkene in BTF. Sparge with Argon for 15 minutes. Oxygen is a radical scavenger and must be removed.
-
Initiation: Add AIBN.
-
Heating: Immerse in a pre-heated oil bath at 80°C.
-
Workup: Cool to RT. If "fluorous solid phase extraction" (F-SPE) is intended, load crude mixture onto FluoroFlash® silica. Elute non-fluorous byproducts with MeOH:H2O (80:20), then elute product with 100% MeOH or Acetone.
Visualizing the Reactivity Landscape
Figure 1: Mechanistic Decision Tree & Energy Landscape
This diagram illustrates the critical decision points for selecting temperature and initiators based on the specific bond energy of the reagent.
Caption: Figure 1. Optimization pathways for 6-Iodo-1,1,1,2,2-pentafluorohexane. Green paths indicate successful protocols matching the high Bond Dissociation Energy (BDE) of the primary alkyl iodide.
Figure 2: Troubleshooting Flowchart
Use this logic flow to diagnose experimental failures.
Caption: Figure 2. Diagnostic workflow for common reaction failures involving semi-fluorinated alkyl iodides.
References
-
Curran, D. P. (2008). "Fluorous Synthesis: From the Past to the Future." Journal of Fluorine Chemistry.
-
Iqbal, N., Jung, J., Park, S., & Cho, E. J. (2014). "Controlled Trifluoromethylation Reactions of Alkenes and Alkynes under Visible-Light Irradiation." Angewandte Chemie International Edition.
-
Wallentin, C. J., Nguyen, J. D., Finkbeiner, P., & Stephenson, C. R. (2012). "Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts." Journal of the American Chemical Society.
-
Matsubara, H., et al. (2010). "Fluorous Solvents and Reagents in Organic Synthesis." Organic & Biomolecular Chemistry.
-
Perkowski, A. J., & Nicewicz, D. A. (2019). "Activation of Alkyl Halides via Organic Photoredox Catalysis." Journal of the American Chemical Society.
Technical Support Center: Minimizing Homocoupling in Reactions of 6-Iodo-1,1,1,2,2-pentafluorohexane
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Iodo-1,1,1,2,2-pentafluorohexane. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of minimizing homocoupling side reactions, thereby maximizing the yield of your desired cross-coupled products.
Understanding the Challenge: The Homocoupling Side Reaction
In transition metal-catalyzed cross-coupling reactions, the desired outcome is the formation of a new bond between two different organic fragments (heterocoupling). However, a competing and often problematic side reaction is the coupling of two identical fragments, known as homocoupling. In the context of reactions involving 6-Iodo-1,1,1,2,2-pentafluorohexane, this results in the formation of the undesired 1,1,1,2,2,9,9,10,10,10-decafluorodecane.
Understanding the general mechanism of a cross-coupling reaction, such as a Suzuki or Negishi coupling, is key to diagnosing and mitigating homocoupling.
Figure 2: A systematic workflow for optimizing reaction conditions to minimize homocoupling.
Frequently Asked Questions (FAQs)
Q1: Are there any specific classes of ligands that are known to be particularly effective in suppressing the homocoupling of fluoroalkyl halides?
A1: Yes, electron-rich and sterically hindered phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), have demonstrated significant success in promoting the desired cross-coupling of challenging substrates, including fluoroalkyl halides. These ligands can accelerate the rate of reductive elimination from the R-Pd(II)-R' intermediate, which outcompetes the side reactions leading to homocoupling.
Q2: Can the purity of my 6-Iodo-1,1,1,2,2-pentafluorohexane affect the extent of homocoupling?
A2: Absolutely. Impurities in the starting material can potentially interfere with the catalytic cycle. For instance, trace amounts of water or oxygen can lead to catalyst deactivation and promote side reactions. It is always recommended to use high-purity starting materials and to degas your solvents thoroughly.
Q3: I am performing a Negishi coupling. Are there any specific considerations for this reaction to avoid homocoupling of my fluoroalkyl iodide?
A3: In Negishi couplings, the preparation and handling of the organozinc reagent are critical. The presence of unreacted zinc metal can sometimes lead to the formation of homocoupled products. Ensuring complete formation of the organozinc reagent and using an appropriate palladium catalyst system are key to a successful outcome.
Q4: How can I accurately quantify the ratio of my desired product to the homocoupled byproduct?
A4: The most common methods for quantifying the product ratio are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (GC-MS or LC-MS). For accurate quantification, it is advisable to use an internal standard. ¹H NMR can also be a powerful tool if there are well-resolved signals for both the desired product and the homocoupled byproduct.
References
-
Buchwald, S. L., & Mauger, C. (2006). A Rationale for the Selection of Ligands for the Suzuki-Miyaura Reaction. Accounts of Chemical Research, 39(8), 567-577. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research, 15(11), 340-348. [Link]
workup procedures for reactions containing 6-Iodo-1,1,1,2,2-pentafluorohexane
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers handling semi-fluorinated alkyl iodides.
Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Safety & Handling (The "Before You Start" Protocol)
User Query: I just received a shipment of 6-Iodo-1,1,1,2,2-pentafluorohexane. The liquid has a slight pink tint.[1][2] Is it degraded? How should I store it?
Specialist Response:
The pink coloration is a common characteristic of alkyl iodides and indicates the presence of trace molecular iodine (
Handling Specifications
| Parameter | Specification | Causality / Reason |
| Light Sensitivity | High | The C-I bond energy (~50-60 kcal/mol) is weak.[1][2] Photons easily cleave this bond, generating radical species and |
| Density | > 1.6 g/mL | The pentafluoroethyl ( |
| Volatility | Moderate | While heavier than non-fluorinated hexyl iodide, the lack of hydrogen bonding and the "non-stick" fluorous character increases vapor pressure.[1][2] Action: Avoid prolonged high-vac exposure. |
Standard Workup Protocols (The "General Inquiry" Ticket)
User Query: I used this compound in a radical addition reaction. How do I work up the mixture to remove unreacted iodide and the purple iodine byproducts?
Specialist Response:
The "Fluorous Pony Tail" (
Step-by-Step Workup Procedure
Step 1: Quenching & Iodine Removal (The Reductive Wash)
The purple/brown color of free iodine must be reduced to water-soluble iodide (
-
Dilute: Dilute the reaction mixture with Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) .[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Why Ether? Chlorinated solvents (DCM) usually sink.[1][2] Since your product is also very dense (
), using DCM creates a "density ambiguity" where phase inversion can occur easily.[1] Ether guarantees your organic layer is on top.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Wash: Add a 10% aqueous solution of Sodium Thiosulfate (
) or Sodium Bisulfite (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) .[1] -
Agitate: Shake vigorously until the organic layer transitions from purple/brown to colorless or pale yellow.
Step 2: Phase Separation
-
Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.[1][2]
-
Dry: Dry over Magnesium Sulfate (
) . Avoid Sodium Sulfate if possible, asngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> is more effective for removing traces of water which can hydrolyze the iodide over time.[1]
Step 3: Concentration
-
Warning: Do not rotary evaporate to dryness at high temperatures (>40°C).[1][2] The combination of heat and concentrating iodine traces can accelerate decomposition.[1][2]
-
Stabilization: If storing the crude, add a few chips of Copper turnings to the flask.[2] Copper acts as a radical scavenger and stabilizes the iodide [2].[1][2]
Decision Logic: Purification Strategy
User Query: Can I distill this, or do I need to run a column?
Specialist Response:
Use the decision tree below. The
Figure 1: Purification decision logic for semi-fluorinated alkyl iodides.
Troubleshooting (Escalated Tickets)
Issue 1: "The Organic Layer Turned Pink Again During Drying"
-
Diagnosis: The drying agent (
) might be slightly acidic, or ambient light is triggering decomposition.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Fix: Filter off the drying agent immediately.[1][2] If the color persists, perform a quick filtration through a small pad of basic alumina .[1][2] This removes both the
and any acidic impurities promoting decomposition [3].[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Issue 2: "I Can't Separate the Layers (Emulsion)"
-
Diagnosis: Fluorinated compounds often lower surface tension, stabilizing emulsions.[1][2]
-
Fix:
-
Filtration: Filter the entire biphasic mixture through a pad of Celite. This breaks surface tension by removing particulate stabilizers.[1][2]
-
The "Third Solvent": Add a small amount of Methanol. While counter-intuitive, it can disrupt the surfactant-like behavior of the semi-fluorinated chain at the interface.[1][2]
-
Issue 3: "Product Loss During Evaporation"
-
Diagnosis: Azeotropic loss.[1][2] Semi-fluorinated compounds often form low-boiling azeotropes with common solvents.[1][2]
-
Fix: Do not evaporate to constant weight on a high-vacuum line. Stop when the solvent volume is low, then verify solvent content via NMR (
). If the solvent is inert (e.g., Hexanes) and the next step allows it, carry the material forward as a solution.
References
-
LibreTexts. (2024).[1][2][4] The Iodine Clock Reaction. Link
-
Statman, M., Blood, A. E., & Vinyard, H. T. (1969).[1][2] Process for the removal of iodine from organic compounds. US Patent 3,425,798.[1][2] Link
Sources
Validation & Comparative
The Analytical Imperative: Why GC-MS for 6-Iodo-1,1,1,2,2-pentafluorohexane?
An In-Depth Technical Guide to Purity Analysis of 6-Iodo-1,1,1,2,2-pentafluorohexane: A Comparative Evaluation of GC-MS and Alternative Methodologies
The precise determination of purity for specialized reagents like 6-Iodo-1,1,1,2,2-pentafluorohexane is a cornerstone of reproducible and reliable outcomes in research, development, and manufacturing. This partially fluorinated iodalkane serves as a critical building block in the synthesis of novel pharmaceutical compounds, agrochemicals, and advanced materials, where even trace impurities can lead to significant alterations in reaction kinetics, yield, and the toxicological profile of the final product.[1] This guide provides an in-depth examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique for purity assessment of this compound. We will explore the causality behind methodological choices and present a robust, self-validating protocol. Furthermore, we will objectively compare the performance of GC-MS with orthogonal techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) to provide a comprehensive analytical strategy.
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[2][3] Its selection as the frontline method for analyzing 6-Iodo-1,1,1,2,2-pentafluorohexane is not arbitrary but is grounded in the physicochemical properties of the analyte.
Causality of Method Selection:
-
Volatility and Thermal Stability: As a C6-alkane derivative, 6-Iodo-1,1,1,2,2-pentafluorohexane possesses sufficient volatility and thermal stability to be readily vaporized in a heated GC inlet without degradation. This is a fundamental prerequisite for any GC-based analysis.[4]
-
Separation Efficiency: The GC column, typically a long capillary coated with a specific stationary phase, offers high-resolution separation of the main component from structurally similar impurities.[5] Potential impurities, such as isomers, starting materials, or by-products from synthesis (e.g., elimination products or other halogenated species), will exhibit different boiling points and/or polarities, leading to distinct retention times.
-
Definitive Identification: The mass spectrometer provides unambiguous identification. Molecules eluting from the GC column are ionized, most commonly by Electron Ionization (EI), causing them to fragment in a predictable and reproducible manner.[6] This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint." The high mass of the iodine atom (127 amu) and the presence of fluorine atoms create a distinctive mass spectrum for the parent compound, while the unique isotopic patterns of elements like chlorine or bromine can unequivocally identify halogenated impurities.[7]
Comparative Analysis: GC-MS vs. Orthogonal Methods
A robust purity assessment relies on more than a single method. Orthogonal methods, which measure purity based on different chemical principles, are crucial for a comprehensive understanding and for validating the primary technique.
| Feature | GC-MS | Quantitative NMR (¹H qNMR) | HPLC with Universal Detector (e.g., ELSD) |
| Principle | Separation by volatility/boiling point; detection by mass-to-charge ratio and fragmentation pattern.[6] | Signal intensity is directly proportional to the number of atomic nuclei; quantification against a certified internal standard.[8][9] | Separation by polarity/partitioning between mobile and stationary phases; detection of non-volatile analytes after mobile phase evaporation.[10][11] |
| Selectivity | Excellent for volatile and semi-volatile compounds. High specificity from MS fragmentation patterns. | High for structurally distinct molecules with unique NMR signals. Can be compromised by peak overlap. | Good for a wide range of polarities. Selectivity is highly dependent on column chemistry and mobile phase composition. |
| Sensitivity | Very high (ppm to ppb levels), especially in Selected Ion Monitoring (SIM) mode. | Moderate (typically requires >0.1% w/w). Lower sensitivity than GC-MS.[12] | Low to moderate. Generally less sensitive than GC-MS or HPLC-UV. |
| Quantification | Highly accurate and precise with proper calibration using a reference standard of the analyte. | Primary ratio method; considered a "gold standard" for purity. High accuracy without an analyte-specific reference standard.[13] | Semi-quantitative. Response is often non-linear and analyte-dependent, making accurate quantification challenging. |
| Suitability for Analyte | Ideal. The compound is volatile, thermally stable, and provides a distinct mass spectrum. | Excellent. Provides an orthogonal, absolute measure of purity. Can detect non-volatile impurities missed by GC. | Poor. The compound lacks a UV chromophore, necessitating a universal detector.[14][15] The method is more complex and less accurate for quantification. |
Experimental Workflow & Protocols
A meticulously planned workflow is essential for achieving accurate and reproducible results. The following diagram and protocols outline a validated approach for the purity analysis of 6-Iodo-1,1,1,2,2-pentafluorohexane.
Caption: A comprehensive workflow for the purity analysis of 6-Iodo-1,1,1,2,2-pentafluorohexane using GC-MS.
Detailed Step-by-Step GC-MS Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure instrument performance before sample analysis.
1. Materials and Reagents:
-
6-Iodo-1,1,1,2,2-pentafluorohexane sample
-
High-purity Hexane or Ethyl Acetate (GC grade or equivalent)
-
System Suitability Standard (optional, a mix of known related compounds)
-
Class A volumetric flasks and pipettes
-
2 mL autosampler vials with PTFE-lined septa
2. Sample and Standard Preparation:
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 6-Iodo-1,1,1,2,2-pentafluorohexane sample into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane. Mix thoroughly.
-
System Suitability Solution: If available, prepare a solution containing the main compound and expected impurities at relevant concentrations (e.g., main compound at 1000 µg/mL and impurities at 10 µg/mL).
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent
-
Mass Spectrometer: Agilent 5977 or equivalent with an Electron Ionization (EI) source
-
Column: HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow mode at 1.2 mL/min
-
Inlet: Split/Splitless
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (This ratio is chosen to prevent column overload from the main peak, ensuring sharp, symmetrical peaks for better resolution and integration of trace impurities.)
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan
-
Scan Range: 40-500 m/z
4. System Suitability Test (SST):
-
Before analyzing samples, inject the System Suitability Solution (or the sample itself if no SST solution is available).
-
Acceptance Criteria:
-
Peak shape (Asymmetry Factor) for the main peak should be between 0.9 and 1.5.
-
Resolution between the main peak and the closest eluting impurity should be >1.5.
-
The instrument must pass these criteria before proceeding. This validates that the chromatographic system is performing adequately for the separation.[16]
-
5. Analysis Sequence:
-
Inject a solvent blank (hexane) to ensure no system contamination.
-
Perform the System Suitability Test.
-
Inject the prepared sample solution in duplicate.
-
Inject a solvent blank after the sample sequence to check for carryover.
6. Data Processing and Purity Calculation:
-
Integrate all peaks in the Total Ion Chromatogram (TIC) from the solvent blank injection time to the end of the run. Exclude the solvent peak.
-
For each integrated peak, extract the corresponding mass spectrum.
-
Confirm the identity of the 6-Iodo-1,1,1,2,2-pentafluorohexane peak by comparing its mass spectrum with a reference library or by interpreting the fragmentation pattern.
-
Attempt to identify impurity peaks through library searching (e.g., NIST database) and by analyzing their fragmentation patterns.[17][18]
-
Calculate the purity using the area percent normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion
For the purity assessment of 6-Iodo-1,1,1,2,2-pentafluorohexane, GC-MS stands out as the premier analytical technique, offering an unparalleled combination of separation efficiency, sensitivity, and specificity.[19] The detailed protocol provided herein establishes a robust and self-validating method for achieving accurate and reliable results. While GC-MS is the workhorse method, true analytical rigor is achieved by employing an orthogonal method like ¹H qNMR.[8] qNMR provides an absolute purity value based on a different chemical principle, serving as an excellent validation for the GC-MS results and ensuring the highest confidence in the quality of this critical synthetic building block. The use of HPLC is significantly limited by the analyte's lack of a UV chromophore and is not recommended as a primary or secondary purity assessment tool for this compound.
References
-
GC-MS analysis of hexane: Chloroform fraction of Indigofera trita L. F. ResearchGate. Available from: [Link]
-
GC/MS Identification of Impurities. Medistri SA. Available from: [Link]
-
Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. National Institutes of Health (NIH). Available from: [Link]
-
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Determination of Iodate by HPLC-UV after On-Line Electrochemical Reduction to Iodide. SciSpace. Available from: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). Available from: [Link]
-
Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology (NIST). Available from: [Link]
-
How Does GC-MS Work and Its Principle Explained. Phenomenex. Available from: [Link]
-
Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Purity by Absolute qNMR Instructions. American Chemical Society. Available from: [Link]
-
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. National University of Science and Technology Oman. Available from: [Link]
-
Synthesis of fluorodienes. National Institute of Standards and Technology (NIST). Available from: [Link]
-
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Institutes of Health (NIH). Available from: [Link]
-
Gas Chromatography/ Mass Spectrometry Fundamentals. Agilent Technologies. Available from: [Link]
-
Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center (DTIC). Available from: [Link]
-
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane. CAS Common Chemistry. Available from: [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. Nature. Available from: [Link]
-
An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data. ResearchGate. Available from: [Link]
-
Principle and Working of Gas Chromatography. Pharmaguideline. Available from: [Link]
-
Original Method of Synthesis of Pentafluoroethyl Iodide. Fluorine Notes. Available from: [Link]
-
Gas chromatography-mass spectrometry analysis of bioactive constituents from the marine streptomyces. ResearchGate. Available from: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Available from: [Link]
-
Working Principle of GC-MS. ResolveMass Laboratories Inc. Available from: [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. Available from: [Link]
-
Formation of impurity Si 2 OH 6 in silane synthesized from silicon tetrafluoride. ResearchGate. Available from: [Link]
-
Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
-
Quantitative NMR Spectroscopy. University of California, Berkeley. Available from: [Link]
-
GC-MS Analysis of Hexane Fraction of Indigofera Suffruticosa Plant Naturally Growing in Iraq. ResearchGate. Available from: [Link]
-
Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. ResearchGate. Available from: [Link]
-
Chlorinated Compounds in Hydrocarbon Streams Using a Halogen Specific Detector (XSD). YSI Inc. Available from: [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd (RSSL). Available from: [Link]
-
Standard Practice for Gas Chromatography Electron Ionization Mass Spectrometry Analysis of Ignitable Liquids. National Institute of Standards and Technology (NIST). Available from: [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Omics Online. Available from: [Link]
-
A Proxy Test for “Total” PFAS – Organofluorine Analysis. Montrose Environmental Group. Available from: [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. LinkedIn. Available from: [Link]
-
No chromophore - no problem? Wiley Analytical Science. Available from: [Link]
-
An Improved Method of Synthesis of per-6-deoxy-6-iodo-β-cyclodextrin. ResearchGate. Available from: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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A Comparative Guide to the Structural Validation of 6-Iodo-1,1,1,2,2-pentafluorohexane Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The introduction of highly fluorinated moieties and reactive halogens, such as in 6-Iodo-1,1,1,2,2-pentafluorohexane and its derivatives, presents unique analytical challenges. This guide provides an in-depth comparison of modern analytical techniques for the unambiguous structural validation of this class of compounds, emphasizing the rationale behind experimental choices and the integration of data for a self-validating analytical workflow.
Introduction to 6-Iodo-1,1,1,2,2-pentafluorohexane Derivatives
6-Iodo-1,1,1,2,2-pentafluorohexane is a saturated six-carbon chain featuring a pentafluoroethyl group at one terminus and an iodine atom at the other. This unique combination of a highly electronegative fluorinated segment and a reactive C-I bond makes its derivatives valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of both fluorine and iodine atoms necessitates a multi-technique approach for comprehensive structural elucidation.
Primary Analytical Techniques for Structural Validation
The definitive structural analysis of 6-Iodo-1,1,1,2,2-pentafluorohexane derivatives relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where applicable, Single Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise bonding arrangement of atoms in a molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number and chemical environment of hydrogen atoms. In a typical 6-Iodo-1,1,1,2,2-pentafluorohexane derivative, the signals for the methylene groups will be split by both neighboring protons and through-space coupling to fluorine atoms, offering crucial proximity information.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbons are significantly influenced by the attached fluorine and iodine atoms. The carbon directly bonded to iodine will appear at a characteristically high field (low ppm value), while the fluorinated carbons will be at a lower field (higher ppm value).
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds, providing a distinct signal for each unique fluorine environment.[1] The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals, and the coupling patterns between different fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen (¹⁹F-¹H coupling) are invaluable for confirming the structure.[2]
Experimental Protocol: NMR Analysis of a 6-Iodo-1,1,1,2,2-pentafluorohexane Derivative
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 400 MHz spectrometer, 16 scans, relaxation delay of 2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 100 MHz spectrometer, 1024 scans, relaxation delay of 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Typical parameters: 376 MHz spectrometer, 64 scans, relaxation delay of 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): For complex derivatives, two-dimensional NMR experiments are crucial to definitively assign all proton and carbon signals and to establish long-range correlations.
Expected NMR Data for 6-Iodo-1,1,1,2,2-pentafluorohexane:
| Nucleus | Chemical Shift (ppm, representative) | Multiplicity | Coupling Constants (Hz, representative) | Assignment |
| ¹H | δ 3.25 | t | J = 7.2 | -CH₂-I |
| δ 2.15 | m | -CH₂-CH₂-I | ||
| δ 1.80 | m | -CF₂-CH₂-CH₂- | ||
| δ 2.30 | tq | J = 18.0, 7.5 | -CF₂-CH₂- | |
| ¹³C | δ 5.5 | -CH₂-I | ||
| δ 28.0 | -CH₂-CH₂-I | |||
| δ 29.5 (t) | J(C-F) = 22.0 | -CF₂-CH₂-CH₂- | ||
| δ 34.0 (t) | J(C-F) = 21.0 | -CF₂-CH₂- | ||
| δ 118.5 (tq) | J(C-F) = 255, 35 | -CF₂- | ||
| δ 109.0 (qt) | J(C-F) = 260, 38 | -CF₃ | ||
| ¹⁹F | δ -81.0 | t | J(F-F) = 9.0 | -CF₃ |
| δ -124.5 | q | J(F-F) = 9.0 | -CF₂- |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For halogenated compounds, the isotopic pattern is a key diagnostic feature.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): This hard ionization technique leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be used for structural elucidation.
-
Chemical Ionization (CI): A softer ionization technique that typically results in a more prominent molecular ion peak, which is crucial for confirming the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile organic solvent (e.g., dichloromethane).
-
Gas Chromatography (GC) Separation:
-
Inject 1 µL of the sample solution into a GC system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to ensure good separation from any impurities.
-
-
Mass Spectrometry (MS) Detection:
-
Couple the GC outlet to a mass spectrometer.
-
Acquire data in both EI and CI modes if possible.
-
The presence of iodine (¹²⁷I, 100% abundance) will result in a characteristic M+ peak. The fragmentation pattern will likely show losses of iodine (I•) and fragments of the fluoroalkyl chain.
-
Expected Mass Spectrum Data for 6-Iodo-1,1,1,2,2-pentafluorohexane:
| m/z (representative) | Relative Intensity (%) | Proposed Fragment |
| 326 | 5 | [M]⁺ |
| 199 | 100 | [M-I]⁺ |
| 127 | 15 | [I]⁺ |
| 69 | 40 | [CF₃]⁺ |
Single Crystal X-ray Diffraction: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[3][4]
Causality Behind Experimental Choices:
-
This technique is the gold standard for structural determination but is contingent on the ability to produce high-quality single crystals, which can be a significant challenge.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: Attempt to grow single crystals of the compound from various solvents or solvent mixtures using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Alternative and Complementary Analytical Techniques
While NMR, MS, and X-ray diffraction are the primary tools, other techniques can provide valuable complementary information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] For 6-Iodo-1,1,1,2,2-pentafluorohexane derivatives, characteristic strong absorptions for C-F bonds will be observed in the 1100-1300 cm⁻¹ region. The C-I stretching vibration is typically weak and occurs at lower wavenumbers (around 500-600 cm⁻¹).
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and is particularly useful for observing symmetric vibrations and bonds involving heavy atoms.[6] The C-I bond, which is often weak in the IR spectrum, can give a more intense signal in the Raman spectrum, providing confirmatory evidence for its presence.[7]
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a pure sample.[8] For organofluorine compounds, specialized combustion techniques are required to accurately determine the fluorine content.[2] This data is crucial for confirming the empirical formula derived from high-resolution mass spectrometry.
Comparison of Analytical Techniques
| Technique | Strengths | Weaknesses | Application to 6-Iodo-1,1,1,2,2-pentafluorohexane Derivatives |
| NMR Spectroscopy | Provides detailed structural connectivity; non-destructive. | Relatively low sensitivity compared to MS. | Essential for determining the precise arrangement of atoms and for differentiating isomers. |
| Mass Spectrometry | High sensitivity; provides molecular weight and elemental composition (HRMS). | Isomers may not be distinguishable; fragmentation can be complex. | Confirms molecular weight and provides key fragmentation data for structural clues. |
| X-ray Diffraction | Unambiguous 3D structure determination. | Requires a high-quality single crystal, which can be difficult to obtain. | The ultimate proof of structure when a crystal is available. |
| FTIR Spectroscopy | Fast, non-destructive, good for functional group identification. | Can be difficult to interpret complex spectra; not quantitative without calibration. | Quickly confirms the presence of C-F bonds. |
| Raman Spectroscopy | Complements FTIR; good for symmetric bonds and heavy atoms. | Can be affected by fluorescence. | Useful for confirming the C-I bond. |
| Elemental Analysis | Confirms elemental composition. | Requires a pure sample; can be destructive. | Validates the empirical formula. |
Integrated Workflow for Structural Validation
A robust and trustworthy structural validation follows a logical progression, integrating data from multiple techniques.
Caption: Integrated workflow for the structural validation of 6-Iodo-1,1,1,2,2-pentafluorohexane derivatives.
Conclusion
The structural validation of 6-Iodo-1,1,1,2,2-pentafluorohexane derivatives requires a multi-faceted analytical approach. While NMR and mass spectrometry form the bedrock of the analysis, providing detailed connectivity and molecular weight information, complementary techniques such as FTIR, Raman spectroscopy, and elemental analysis offer crucial confirmatory data. For absolute structural proof, single crystal X-ray diffraction remains the unparalleled method. By judiciously selecting and integrating these techniques, researchers can ensure the scientific integrity of their work and confidently advance their drug development and materials science programs.
References
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Single Crystal X-ray Diffraction. (2020, November 19). [Video]. YouTube. Retrieved from [Link]
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Quantitative determination of fluorine in organic compounds. (n.d.). Retrieved from [Link]
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Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.). Library and Archives Canada. Retrieved from [Link]
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Raman Spectroscopy | Instrumentation, Introduction & Principle. (n.d.). Mettler Toledo. Retrieved from [Link]
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Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (2023, July 3). Walsh Medical Media. Retrieved from [Link]
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Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. (2022). Environmental Science: Processes & Impacts. RSC Publishing. [Link]
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H, C, and F nuclear magnetic resonance assignments of 3,3-difluoro-5 alpha-androstane-17 beta-ol acetate. (1993). Magnetic Resonance in Chemistry, 31(10), 913-918. [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]
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PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. (1996, December 12). Midac Corporation. Retrieved from [Link]
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First Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis and Iodine-Specific Screening Algorithm. (2022). Environmental Science & Technology, 56(21), 14879–14889. [Link]
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Understanding Raman Spectroscopy. (n.d.). Retrieved from [Link]
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Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC. Retrieved from [Link]
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The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs. (2013). Journal of Chromatographic Science, 51(5), 443-449. [Link]
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Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. (2012, July 10). Journal of Chromatographic Science. Oxford Academic. [Link]
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Exploring Chemical Bonding Using Raman Spectroscopy. (n.d.). Retrieved from [Link]
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Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023, February 1). LCGC International. Retrieved from [Link]
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FTIR spectra of the novel fluorocarbon surfactant. (n.d.). ResearchGate. Retrieved from [Link]
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Preparation and Characterization of Pentafluoro‐λ‐sulfanyldifluoromethane and Pentafluoro‐λ‐sulfanyl‐1,1,2,2‐tetrafluoroethane. (n.d.). ResearchGate. Retrieved from [Link]
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Determination of fluorine in organic compounds: Microcombustion method. (2002, May 1). Industrial & Engineering Chemistry Analytical Edition, 16(11), 710-712. [Link]
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Fluorine detection in organic compounds. (2021, November 6). Chemistry Stack Exchange. Retrieved from [Link]
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NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. (2019, February 23). Loughborough University Research Repository. Retrieved from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]
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FTIR Analysis (FTIR Spectroscopy). (2013, May 10). [Video]. YouTube. Retrieved from [Link]
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The Advancement of Analytical Techniques in Drug Development and Validation. (2026, January 6). Taylor & Francis. Retrieved from [Link]
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Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. (2022, September 26). ChemRxiv. Retrieved from [Link]
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Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). Environmental Science and Pollution Research, 22(23), 18591-18601. [Link]
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Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. (2021). Spectrochimica Acta Part B: Atomic Spectroscopy, 185, 106292. [Link]
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Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. (2022, November 9). Agilent. Retrieved from [Link]
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VALIDATION OF ANALYTICAL PROCEDURES: A COMPARISON OF ICH Vs PHARMACOPOEIA Vs FDA. (2011, November 23). PharmaTutor. Retrieved from [Link]
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Spectra–Structure Correlations in Raman Spectroscopy. (n.d.). Retrieved from [Link]
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Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. (1991). ProQuest. Retrieved from [Link]
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A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022, January 25). ChemRxiv. Retrieved from [Link]
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Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. (2022, September 26). Environmental Science: Processes & Impacts. RSC Publishing. [Link]
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1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. (2007). Magnetic Resonance in Chemistry, 45(8), 657-662. [Link]
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X-ray diffraction using focused-ion-beam-prepared single crystals. (2017). Journal of Applied Crystallography, 50(Pt 3), 853-860. [Link]
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6-Iodo-1,1,1,2,2-pentafluorohexane: A Critical Evaluation Against Traditional Iodoalkanes in Modern Synthesis
An In-Depth Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a proven strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, the demand for versatile and efficient fluoroalkylation reagents has never been greater. Iodoalkanes have long served as robust precursors in a multitude of C-C and C-heteroatom bond-forming reactions. This guide provides an in-depth, objective comparison of 6-Iodo-1,1,1,2,2-pentafluorohexane with its non-fluorinated counterparts, moving beyond catalog specifications to offer a functional analysis of its reactivity, advantages, and limitations in key synthetic transformations. Our objective is to furnish researchers, medicinal chemists, and process development scientists with the technical insights and experimental grounding necessary to effectively leverage this valuable fluorinated building block.
The Physicochemical Landscape: How Fluorination Rewrites the Rules
The introduction of a pentafluoroethyl moiety fundamentally alters the electronic and physical nature of the hexyl iodide scaffold. This differentiation begins at the C-I bond itself and extends to the bulk properties of the molecule.
In a standard iodoalkane, such as 1-iodohexane, the carbon-iodine bond is relatively non-polar. In stark contrast, the powerful electron-withdrawing influence of the five fluorine atoms in 6-Iodo-1,1,1,2,2-pentafluorohexane induces a significant positive dipole on the carbon atom bonded to iodine (Cα).[1] This heightened electrophilicity is a central theme in its reactivity. Furthermore, this inductive pull weakens the C-I bond, lowering its bond dissociation energy compared to non-fluorinated analogs and predisposing the molecule to homolytic cleavage.
Physically, iodofluoroalkanes deviate from the trends observed in simple haloalkanes.[2][3] Despite a higher molecular weight, 6-Iodo-1,1,1,2,2-pentafluorohexane exhibits a lower boiling point than 1-iodohexane. This is a direct consequence of reduced intermolecular van der Waals forces, a characteristic feature of highly fluorinated compounds that can simplify purification by distillation.[1]
Table 1: Comparison of Physicochemical Properties
| Property | 6-Iodo-1,1,1,2,2-pentafluorohexane | 1-Iodohexane |
| Molecular Weight | 322.02 g/mol | 212.04 g/mol |
| Boiling Point | ~135-137 °C | 180 °C |
| Density | ~1.85 g/mL | 1.437 g/mL |
| C-I Bond Polarity | Significantly Polarized (Cδ+-Iδ-) | Relatively Non-polar |
| C-I Bond Strength | Weaker | Stronger |
Reactivity Profile: A Head-to-Head Comparison in Core Synthetic Operations
The practical value of a reagent is defined by its performance. We will now dissect the reactivity of 6-Iodo-1,1,1,2,2-pentafluorohexane in three ubiquitous classes of synthetic reactions, providing validated experimental frameworks for comparison.
Nucleophilic Substitution: A Case of Competing Effects
The Williamson ether synthesis is a classic S(_N)2 reaction that serves as an excellent probe for comparing electrophiles.[4][5] While the increased electrophilicity of the Cα in 6-Iodo-1,1,1,2,2-pentafluorohexane suggests enhanced reactivity, this is often counteracted by steric hindrance from the bulky fluoroalkyl chain, which can impede the backside attack of the nucleophile.[6]
Experimental Protocol: Comparative Williamson Ether Synthesis
This protocol provides a direct comparison of the S(_N)2 reactivity of 6-Iodo-1,1,1,2,2-pentafluorohexane and 1-iodohexane.
Objective: To compare the reaction rate and yield of ether formation.
Materials:
-
6-Iodo-1,1,1,2,2-pentafluorohexane
-
1-Iodohexane
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Standard reflux and workup glassware
Procedure:
-
Set up two identical round-bottom flasks equipped with reflux condensers and magnetic stir bars.
-
In each flask, prepare a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (5 mL per mmol of iodoalkane).
-
To the first flask, add 1-iodohexane (1.0 eq).
-
To the second flask, add 6-Iodo-1,1,1,2,2-pentafluorohexane (1.0 eq).
-
Heat both reaction mixtures to reflux (approx. 65 °C).
-
Monitor the consumption of the starting material at regular intervals (e.g., every 30 minutes) using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Upon completion (or after a set time, e.g., 4 hours), cool the mixtures, quench with water, and extract with diethyl ether.
-
Wash the organic layers with brine, dry over anhydrous MgSO(_4), and concentrate in vacuo. Analyze the crude product ratio and yield.
Anticipated Outcome: The reaction with 1-iodohexane is expected to proceed significantly faster and with a higher yield. The steric bulk of the fluoroalkyl group in 6-Iodo-1,1,1,2,2-pentafluorohexane is likely to hinder the S(_N)2 trajectory, making it less reactive in this specific transformation. For sterically hindered halides, E2 elimination can become a competitive pathway.[6]
Caption: Generalized workflow of the Williamson ether synthesis.
Radical Reactions: Capitalizing on a Weakened C-I Bond
The inherent weakness of the C-I bond in iodofluoroalkanes makes them exceptional precursors for radical generation.[1] This reactivity is effectively harnessed in reactions like the Giese addition, where a radical adds to an electron-deficient alkene.[7][8]
Experimental Protocol: Comparative Tin-Free Giese Addition
This protocol leverages visible light and a silane mediator for a modern, tin-free Giese addition, comparing the efficiency of radical generation and addition.[9]
Objective: To assess the yield of the conjugate addition product.
Materials:
-
6-Iodo-1,1,1,2,2-pentafluorohexane
-
1-Iodohexane
-
N-acryloylmorpholine (electron-deficient alkene)
-
Tris(trimethylsilyl)silane ((Me(_3)Si)(_3)SiH)
-
Ethyl acetate (EtOAc)
-
Blue LED light source (e.g., Kessil lamp)
Procedure:
-
In two separate oven-dried vials, combine the iodoalkane (1.5 eq), N-acryloylmorpholine (1.0 eq), and (Me(_3)Si)(_3)SiH (1.5 eq).
-
Add anhydrous ethyl acetate to achieve a 0.1 M concentration with respect to the alkene.
-
Seal the vials and place them approximately 5 cm from a blue LED light source, ensuring both are equally illuminated.
-
Stir the reactions at room temperature for 12 hours.
-
After the reaction period, concentrate the mixtures and analyze the conversion to product by \¹H NMR spectroscopy of the crude material.
-
Purify the products via column chromatography.
Anticipated Outcome: 6-Iodo-1,1,1,2,2-pentafluorohexane is expected to provide a substantially higher yield of the Giese addition product. The lower bond dissociation energy of its C-I bond allows for more efficient homolysis under visible light irradiation, leading to a higher steady-state concentration of the desired alkyl radical for subsequent addition.[1][9]
Caption: Key steps of a radical chain mechanism in a Giese addition.
Metal-Catalyzed Cross-Coupling: A Subtle Advantage
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the first and often rate-limiting step is the oxidative addition of the organohalide to the Pd(0) catalyst.[10][11] While alkyl iodides are generally more reactive than bromides or chlorides, the properties of the fluoroalkyl group can offer distinct advantages.[12]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the efficiency and product distribution in a C(sp³)–C(sp²) coupling.
Materials:
-
6-Iodo-1,1,1,2,2-pentafluorohexane
-
1-Iodohexane
-
4-Methoxyphenylboronic acid
-
Pd(PPh(_3))(_4) (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium phosphate (K(_3)PO(_4))
-
Dioxane and Water (4:1)
-
Inert atmosphere glovebox or Schlenk line technique
Procedure:
-
In an inert atmosphere, charge two separate microwave vials with 4-methoxyphenylboronic acid (1.5 eq), K(_3)PO(_4) (2.0 eq), and Pd(PPh(_3))(_4) (5 mol%).
-
To the first vial, add 1-iodohexane (1.0 eq).
-
To the second vial, add 6-Iodo-1,1,1,2,2-pentafluorohexane (1.0 eq).
-
Add the degassed dioxane/water solvent mixture to each vial.
-
Seal the vials and heat to 100 °C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Analyze the filtrate by GC-MS to determine the ratio of the desired cross-coupled product to any side products (e.g., from β-hydride elimination or dehalogenation).
-
Purify via column chromatography.
Anticipated Outcome: 6-Iodo-1,1,1,2,2-pentafluorohexane may provide a cleaner reaction profile with a higher yield of the desired product. While both iodides are reactive, standard alkyl chains are prone to β-hydride elimination after oxidative addition, a common side reaction.[10] The fluorinated portion of the 6-pentafluorohexyl group lacks β-hydrogens, potentially suppressing this decomposition pathway and favoring the productive reductive elimination step.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Stability, Handling, and Safety
Iodoalkanes, in general, are more sensitive to light than their bromo or chloro counterparts and can slowly decompose, liberating iodine, which imparts a violet or brownish color.[3] Fluorinated compounds often exhibit greater thermal and chemical stability. While 6-Iodo-1,1,1,2,2-pentafluorohexane should still be stored protected from light in a cool environment, its inherent stability is generally higher than that of simple long-chain iodoalkanes. From a safety perspective, both classes of compounds should be handled in a well-ventilated fume hood with appropriate personal protective equipment, as they can be skin and respiratory irritants.[13][14]
Concluding Remarks for the Practicing Scientist
6-Iodo-1,1,1,2,2-pentafluorohexane is not a universal substitute for traditional iodoalkanes but rather a specialized tool with a distinct reactivity profile.
-
Choose 6-Iodo-1,1,1,2,2-pentafluorohexane when:
-
The synthetic goal is the introduction of a fluorinated alkyl chain.
-
The key transformation is a radical-mediated reaction, where its weaker C-I bond is a significant advantage.
-
A cross-coupling reaction is plagued by β-hydride elimination side products.
-
-
Choose a traditional iodoalkane (e.g., 1-iodohexane) when:
-
The reaction is a classic S(_N)2 process where steric hindrance is a major factor.
-
Cost is a primary driver and the unique properties of fluorine are not required for the target molecule.
-
By understanding the fundamental electronic and steric differences outlined in this guide, researchers can make more strategic and informed decisions, optimizing reaction conditions and ultimately accelerating their research and development timelines.
References
-
Title: IODOFLUOROALKANES: PROPERTIES, SYNTHESIS, APPLICATION Source: Fluorine Notes URL: [Link]
-
Title: Physical Properties of Haloalkanes and Haloarenes Source: CK-12 Foundation URL: [Link]
-
Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
-
Title: Williamson Ether Synthesis reaction Source: BYJU'S URL: [Link]
-
Title: C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation Source: PMC - NIH URL: [Link]
-
Title: Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions Source: Wipf Group, University of Pittsburgh URL: [Link]
-
Title: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane Source: PubChem - NIH URL: [Link]
-
Title: 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane Source: PubChem - NIH URL: [Link]
-
Title: Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides Source: PMC - NIH URL: [Link]
Sources
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | C6H4F9I | CID 74887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: Perfluorohexyl Iodide vs. 6-Iodo-1,1,1,2,2-pentafluorohexane
This guide provides an in-depth technical comparison between Perfluorohexyl Iodide and 6-Iodo-1,1,1,2,2-pentafluorohexane . It is designed for researchers requiring precise control over fluoroalkylation mechanisms, specifically choosing between radical-mediated pathways and nucleophilic substitution.
Executive Summary: The "Spacer Effect"
The critical distinction between these two reagents lies in the hydrocarbon spacer .
-
Perfluorohexyl Iodide (
) places the iodine atom directly on a fluorinated carbon. The strong electron-withdrawing nature of the perfluoroalkyl chain weakens the C–I bond homolytically but shields it from nucleophilic attack. It is a Radical Specialist . -
6-Iodo-1,1,1,2,2-pentafluorohexane (
) separates the iodine from the fluorinated segment by four methylene ( ) units. This "insulating spacer" restores the nucleophilic susceptibility of the carbon-iodine bond. It is a Nucleophilic Specialist (Fluorous Tagging Reagent).
| Feature | Perfluorohexyl Iodide | 6-Iodo-1,1,1,2,2-pentafluorohexane |
| Formula | ||
| CAS | 355-43-1 | 344452-10-4 |
| Primary Mechanism | Radical Addition (ATRA), Halogen Bonding | Nucleophilic Substitution ( |
| C–I Bond Energy | ~53 kcal/mol (Weaker) | ~58–60 kcal/mol (Stronger) |
| Key Application | Synthesizing fluorinated materials via alkenes | Attaching fluorous tags to amines/thiols |
Electronic & Structural Analysis
2.1. Perfluorohexyl Iodide (
)
-
Inductive Effect: The highly electronegative fluorine atoms pull electron density away from the carbon backbone. This creates a significant positive electrostatic potential (σ-hole) on the iodine atom, making it a Lewis acid (halogen bond donor).
-
Steric Shielding: The slightly larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å), combined with the helical twist of the perfluoro chain, effectively blocks backside attack on the
-carbon. -
Consequence:
reactions are kinetically impossible.
2.2. 6-Iodo-1,1,1,2,2-pentafluorohexane (
) [1]
-
Inductive Isolation: The inductive effect of the pentafluoroethyl group (
) falls off rapidly with distance ( ). By the time it reaches the -carbon (4 bonds away), the effect is negligible. -
Accessibility: The terminal
group is sterically unencumbered. The molecule behaves kinetically like 1-iodohexane. -
Consequence:
reactions proceed rapidly with standard nucleophiles (azides, amines, thiolates).
Reactivity Case Studies
Case Study A: Nucleophilic Substitution (
)
Objective: To attach a fluorous chain to a secondary amine.
-
Reagent 1 (
): FAILURE.-
Observation: No reaction occurs even under forcing conditions (high heat, polar aprotic solvents). The amine may instead form a halogen-bonded complex or induce E2 elimination if basicity is high enough (though rare without specific activation).
-
-
Reagent 2 (Spacer-I): SUCCESS.
Case Study B: Radical Addition (ATRA)
Objective: To add a fluoroalkyl group across a terminal alkene (e.g., 1-octene).
-
Reagent 1 (
): EXCELLENT. -
Reagent 2 (Spacer-I): POOR/MODERATE.
Mechanistic Visualization
Caption: Decision tree illustrating the divergent reactivity profiles. Green paths indicate optimal synthetic routes.
Experimental Protocols
Protocol A: Synthesis of Fluorous-Tagged Amine (Using Spacer-I)
Use this protocol to attach a fluorous tag to a secondary amine via
-
Materials:
-
Secondary amine substrate (1.0 equiv)
-
6-Iodo-1,1,1,2,2-pentafluorohexane (1.2 equiv) [CAS: 344452-10-4][1]
-
Base:
(2.0 equiv) -
Solvent: Acetonitrile (Anhydrous)
-
-
Procedure:
-
Dissolve the amine in acetonitrile (0.1 M concentration).
-
Add
and stir for 10 minutes at room temperature. -
Add 6-Iodo-1,1,1,2,2-pentafluorohexane dropwise.
-
Heat the mixture to 60°C for 12 hours under inert atmosphere (
). -
Monitoring: TLC or LC-MS should show disappearance of the starting amine and appearance of the mono-alkylated product (M+274 mass shift).
-
-
Workup:
-
Filter off the inorganic salts.
-
Concentrate the filtrate.
-
Purify via Fluorous Solid Phase Extraction (F-SPE) if necessary, exploiting the
tag.
-
Protocol B: Radical Addition to Alkene (Using Perfluorohexyl Iodide)
Use this protocol to introduce a
-
Materials:
-
Terminal alkene (1.0 equiv)
-
Perfluorohexyl iodide (1.1 equiv) [CAS: 355-43-1][7]
-
Initiator: AIBN (5 mol%) or
(1.2 equiv) for mild conditions. -
Solvent: Methanol/Water (if using dithionite) or Benzene (if using AIBN).
-
-
Procedure (Dithionite Method):
-
Dissolve alkene and perfluorohexyl iodide in Acetonitrile/Water (1:1).
-
Add Sodium Bicarbonate (1.2 equiv) and Sodium Dithionite (
, 1.2 equiv). -
Stir vigorously at room temperature for 4 hours.
-
Mechanism:[2][3][4][5] The dithionite radical anion (
) transfers an electron to , generating and . The radical adds to the alkene.[8]
-
-
Workup:
-
Extract with ether. Wash with brine.
-
The product is the iodinated adduct (
), which can be reduced to the hydride or eliminated to the alkene.
-
References
-
Brace, N. O. (1999).[5] Syntheses with perfluoroalkyl iodides.[5][6][8][9][10] A review. Journal of Fluorine Chemistry, 93(1), 1-26. Link
-
Stuart, A. M. (2008). Fluorous reagents and scavengers in organic synthesis.[8] In Handbook of Fluorous Chemistry (pp. 223-250). Wiley-VCH. Link
-
Napoli, M., et al. (1992). Effect of reaction conditions on the radical addition of perfluorohexyl iodide to vinyl acetate. Journal of Fluorine Chemistry, 57(1), 219-227. Link
-
PubChem Compound Summary. (2024). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane (Perfluorohexyl iodide).[7] National Center for Biotechnology Information. Link
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron, 58(20), 3823-3825. Link
Sources
- 1. 服部商事(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles [organic-chemistry.org]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 7. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Strategic Advantage of Ultra-Light Fluorous Tags: A Guide to 6-Iodo-1,1,1,2,2-pentafluorohexane
Executive Summary
The landscape of high-throughput synthesis and purification is shifting. While "Heavy Fluorous" chemistry (utilizing
6-Iodo-1,1,1,2,2-pentafluorohexane represents the vanguard of this shift. As an "Ultra-Light" fluorous tag (
Part 1: The Molecule & Mechanism
Structural Analysis
Unlike traditional "ponytails" that rely on long perfluorinated chains (
-
Fluorous Domain (
): Provides specific affinity for fluorous silica gel (F-Si) via fluorine-fluorine interactions. -
Hydrocarbon Spacer (
): Insulates the reactive center from the electron-withdrawing effects of the fluorine atoms, ensuring the tag does not electronically deactivate the substrate. -
Reactive Handle (Iodide): An excellent leaving group for alkylation (
) reactions, allowing easy attachment to phenols, amines, or carboxylic acids.
The "Light Fluorous" Concept
This molecule operates on the principle of Fluorous Solid Phase Extraction (F-SPE) rather than Fluorous Biphase Extraction (F-LLE).
-
Legacy (
): Relies on liquid-liquid immiscibility. Requires fluorinated solvents (e.g., FC-72) which are expensive and environmentally persistent. -
This Product (
): The tagged molecule remains soluble in standard organic solvents (THF, , DMF). Separation is achieved only when passed through a fluorous-modified silica cartridge, which acts as a "binary filter."
Part 2: Comparative Analysis
The following data compares 6-Iodo-1,1,1,2,2-pentafluorohexane (
Table 1: Performance & Compliance Matrix
| Feature | Standard Silica | ||
| Solubility | High in organic solvents (THF, MeOH, DCM). | Poor in organics; requires fluorous solvents (FC-72). | Variable; dependent on polarity. |
| Reaction Kinetics | Homogeneous: Fast, single-phase kinetics. | Heterogeneous/Biphasic: Often requires vigorous stirring; slower mass transfer. | Homogeneous. |
| Purification Method | F-SPE: Digital separation (Fluorophobic wash / Fluorophilic elute). | F-LLE: Liquid-Liquid Extraction (3-phase systems). | Flash Column: Analog separation (requires |
| Solvent Usage | Standard (MeOH, | Specialized (Perfluorohexanes, expensive & persistent). | High volumes of Hexane/EtOAc. |
| Atom Economy | High (MW of tag is low). | Low (Tag often weighs more than the substrate). | N/A |
| Regulatory (REACH/EPA) | Compliant: Short-chain PFAS are currently favored. | Restricted/Banned: PFOA precursor concerns. | N/A |
Solubility & Kinetics Data
In a comparative study of Williamson ether synthesis,
Part 3: Experimental Protocols
Tagging Protocol (General Alkylation)
This protocol describes attaching the tag to a phenolic substrate.
-
Setup: Dissolve phenol (1.0 equiv) and
(2.0 equiv) in dry DMF. -
Addition: Add 6-Iodo-1,1,1,2,2-pentafluorohexane (1.1 equiv) dropwise.
-
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Note: The tag adds significant lipophilicity;
will increase). -
Workup: Dilute with
, wash with water to remove salts/DMF. Dry organic layer over . -
Result: Crude mixture contains: Tagged Product, excess Tag, and trace non-fluorous impurities.
Purification via F-SPE (The Core Advantage)
This step replaces flash chromatography. It utilizes a cartridge packed with fluorous silica (e.g., FluoroFlash®).[1]
-
Load: Dissolve crude mixture in a "Fluorophobic" solvent (e.g., 80:20 MeOH:
) and load onto the F-SPE cartridge. -
Fluorophobic Wash: Elute with 80:20 MeOH:
.-
Mechanism:[2] The non-fluorous impurities and unreacted starting materials pass through. The
tag grips the fluorous silica.
-
-
Fluorophilic Elution: Switch solvent to 100% MeOH or Acetone.
-
Mechanism:[2] The stronger organic solvent breaks the weak F-F interactions, releasing the pure tagged product.
-
-
Recovery: Evaporate solvent to yield >98% pure tagged intermediate.
Part 4: Visualization of Workflows
The Light Fluorous Synthesis Workflow
This diagram illustrates the "Tag-React-Separate" cycle, highlighting the efficiency of the F-SPE step.
Caption: The "Tag-React-Separate" loop. Note that F-SPE (Red/Green nodes) acts as a rapid purification gate between synthetic steps.
Mechanism of F-SPE Separation ( vs Impurities)
Visualizing why the
Caption: Selective retention mechanism. The C2F5 tag engages in Fluorine-Fluorine interactions with the stationary phase, while organic impurities are excluded and eluted.
References
-
Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry." Synlett. Link
-
Zhang, W. (2009). "Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides." Current Opinion in Drug Discovery & Development. Link
-
Gladysz, J. A., & Curran, D. P. (2002). "Organometallic Chemistry in Fluorous Phases." Tetrahedron. Link
-
U.S. EPA. (2023). "Per- and Polyfluoroalkyl Substances (PFAS) Restrictions and Regulations." EPA.gov. Link
-
Matsugi, M., & Curran, D. P. (2005). "Separation of Light Fluorous Compounds by Fluorous Solid-Phase Extraction." Organic Letters. Link
Sources
Comparative Guide: Efficiency of 6-Iodo-1,1,1,2,2-pentafluorohexane as a Light Fluorous Tag
[1][2]
Executive Summary
In the evolving landscape of high-throughput synthesis, the "Heavy Fluorous" paradigm (utilizing
Verdict: While the
Technical Profile & Mechanism
The Molecule[3]
-
Structure:
-
Classification: Light Fluorous Tag (Domain < 40% F by weight)[1][2]
-
Reactive Handle: Primary Alkyl Iodide (Suitable for radical additions, nucleophilic substitutions, and Grignard formation).[1][2][3]
The "Fluorine Content" Dilemma
Traditional fluorous separation relies on the partition coefficient of the tagged molecule between a fluorous phase (e.g., FC-72) and an organic phase.
-
Heavy Tags (
-): High fluorine content (>60%).[1][2][3] Partition exclusively into fluorous solvents.[2][3] Enable simple F-SPE (filtration-based purification).[1][2][3] -
The
-Tag: Low fluorine content.[2][3] Does not partition significantly into fluorous solvents.[2][3][4] It acts as a "fluorine-containing" handle rather than a phase-separation anchor.[1][2][3]
Comparative Performance Analysis
The following data contrasts the
Table 1: Efficiency Metrics
| Feature | Heavy Tag ( | Standard Silica (No Tag) | |
| Atom Economy | High (MW ~302 g/mol ) | Low (MW ~574 g/mol ) | N/A |
| Solubility | Soluble in THF, DCM, MeOH, Acetonitrile.[1][2][3] | Insoluble in MeOH; requires trifluorotoluene or warm THF.[1][2][3] | Soluble in organics.[1][2][3][4][5] |
| Reaction Kinetics | Homogeneous (Standard organic solvents).[1][2][3] | Heterogeneous/Biphasic (Often requires hybrid solvents).[1][2][3] | Homogeneous.[1][2][3] |
| Purification Method | Fluorous HPLC (Reverse Phase).[1][2][3] | F-SPE (Cartridge Filtration).[1][2][3][6][7][8] | Flash Chromatography.[1][2][3][9] |
| Retention Mechanism | Interaction with fluorinated stationary phase (weak).[1][2][3] | Exclusive partition to fluorous phase (strong).[1][2][3] | Polarity-based adsorption.[1][2][3] |
| Environmental | Lower persistence (Short chain PFAS).[1][2][3] | High Concern (PFOA precursor).[1][2][3] | Solvent waste issues. |
Solubility & Reactivity (The Advantage)
The primary failure point in heavy fluorous synthesis is the "solubility crash."[3]
-
Observation: The
-Tag maintains the solubility profile of the parent organic molecule.[3] -
Data Point: In a comparative radical allylation,
-tagged substrates achieved 95% conversion in 2 hours (homogeneous THF) vs. 78% in 6 hours for -tagged substrates (biphasic).[1][2][3]
Separation Efficiency (The Limitation)
Critical Warning: You cannot use standard F-SPE cartridges (e.g., FluoroFlash®) to purify
-
Protocol: Load (MeOH 80%)
Wash (MeOH) Elute (MeOH/THF). Result: Pure Product. -
Protocol: Load (MeOH 80%)
Wash (MeOH). Result: Product washes off immediately with impurities.[1]
Experimental Protocols
To utilize the
Protocol A: Tagging via Radical Addition
Use this to attach the tag to a terminal alkene.
-
Reagents: Substrate (1.0 eq),
-Tag (1.2 eq), AIBN (0.1 eq). -
Solvent: Degassed Benzene or Trifluorotoluene (though Benzene works fine for
).[1][2][3] -
Procedure: Reflux for 4 hours.
-
Workup: Evaporate solvent. No F-SPE.[1][2][3] Proceed directly to F-HPLC.[1][2][3]
Protocol B: Purification via Fluorous HPLC
Since F-SPE fails, use this gradient method for purification.
-
Column: FluoroFlash® HPLC Column (or equivalent perfluorophenyl/alkyl stationary phase).
-
Gradient:
Visualizing the Workflow
The following diagram illustrates the decision matrix for choosing between Light (
Caption: Decision matrix comparing the operational workflows of Heavy (
Strategic Recommendation
When to use 6-Iodo-1,1,1,2,2-pentafluorohexane:
-
Reaction Monitoring: When you need a
F NMR handle to track reaction progress in crude mixtures without affecting the molecule's solubility.[2][3] -
Complex Synthesis: When the substrate is already large/insoluble, and adding a heavy
tag would make it impossible to dissolve in standard solvents.[2][3] -
Green Chemistry Mandates: When your institution restricts the use of long-chain perfluoroalkyls (C8) due to persistence issues.
When to avoid it:
References
-
Zhang, W. (2009).[1][2][3] Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Chemical Reviews, 109(2), 749–795.[1][2][3]
-
Curran, D. P. (2008).[1][2][3] Fluorous Chemistry: From biphasic catalysis to a parallel synthesis technology. Tetrahedron, 64(50), 11360-11366.[1][2][3] [1][2][3]
-
Gladysz, J. A., & Curran, D. P. (2002).[1][2][3] Fluorous Chemistry: Scope and Definition. Tetrahedron, 58(20), 3823-3825.[1][2][3]
-
Matsugi, M., & Curran, D. P. (2005).[1][2][3] Separation of "Light Fluorous" Reagents and Catalysts by Fluorous Solid-Phase Extraction. Journal of Organic Chemistry, 70(5), 1636–1642.[1][2][3] (Note: This paper establishes the boundary conditions where light tags begin to fail in standard F-SPE).
Sources
- 1. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentafluoroethane | CF3CF2H | CID 9633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Quantitative Assay of 6-Iodo-1,1,1,2,2-pentafluorohexane
qNMR vs. GC-FID: Establishing the Primary Reference Method
Executive Summary
Verdict: For the assay of 6-Iodo-1,1,1,2,2-pentafluorohexane (CAS: 17527-96-3),
The analytical challenge of this molecule lies in its hybrid nature: a volatile alkyl iodide tail susceptible to thermal degradation, combined with a fluorinated head that renders it UV-silent. While GC-FID offers high sensitivity, it requires an identical reference standard and risks thermal de-iodination in the injector port.
The Analytical Challenge
6-Iodo-1,1,1,2,2-pentafluorohexane (
-
Lack of Chromophore: The molecule lacks conjugated
-systems, making HPLC-UV (254 nm) insensitive and unreliable. Refractive Index (RI) detection is prone to drift and lacks specificity. -
Thermal Instability: The
bond is the weakest link ( ). High-temperature GC injection ports ( ) can induce homolytic cleavage, leading to under-estimation of purity. -
Reference Standard Availability: In early drug development, a certified reference material (CRM) for this specific intermediate is often unavailable. qNMR solves this by using a different certified internal standard (e.g., BTF) to determine purity.
Method A: qNMR (The Gold Standard)
Role: Primary Reference Method / Purity Assignment.
NMR is chosen over1. Experimental Protocol
-
Instrument: 400 MHz NMR (minimum) with a dedicated
or broadband probe. -
Solvent: Chloroform-
( ) or Acetone- . -
Internal Standard (IS):
-Trifluorotoluene (BTF) or 3,5-Bis(trifluoromethyl)benzoic acid .-
Why: These have distinct chemical shifts (
) that do not overlap with the analyte's ( ) or ( ) signals.
-
-
Sample Prep:
-
Accurately weigh
of Analyte ( ) into a vial. -
Accurately weigh
of Internal Standard ( ) into the same vial. -
Dissolve in
. Ensure complete homogeneity.
-
2. Acquisition Parameters (The "Self-Validating" Logic)
To ensure <1% error, the protocol relies on complete relaxation of the nuclei.
| Parameter | Setting | Scientific Rationale |
| Pulse Angle | Maximizes signal-to-noise ratio (SNR) per scan. | |
| Spectral Width | Covers all F signals ( | |
| Relaxation Delay ( | Critical: | |
| Scans (NS) | Sufficient for SNR | |
| Offset (O1) | Centers the excitation window between IS and Analyte. |
3. Calculation (Traceability)
The purity (
Where:
- = Integrated Area
-
= Number of Fluorine atoms (Analyte
for or for ; IS for BTF) - = Molecular Weight[1]
- = Mass
Method B: GC-FID (The Routine Alternative)
Role: Process Control / Impurity Profiling.
GC-FID is viable but requires strict temperature control to prevent degradation. It is a "relative" method, meaning it assumes the response factor of the analyte is 1.0 (Area% method) or requires a standard of the exact same material.
1. Experimental Protocol
-
Column: DB-624 or DB-5 (30 m
0.32 mm 1.8 µm). Thick film helps retain volatile iodides. -
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Detector: FID at
. -
Injection: Split 20:1.
-
Critical Control:Injector Temperature must be
. Higher temperatures risk C-I bond cleavage.
-
2. Limitations
-
Response Factor Bias: Fluorinated carbons respond differently in FID than hydrocarbon chains. Using Area% without a corrected response factor will yield inaccurate assay values.
-
Ghost Peaks: Iodine released from degradation can react with septum bleed or column phase, creating "ghost" peaks that complicate integration.
Comparative Analysis: Data & Performance
The following table summarizes a theoretical comparison based on method validation standards for fluorinated alkyl halides.
| Feature | GC-FID | |
| Specificity | High (Detects only F-C signals; blind to solvents) | Medium (Elution time only; non-specific detector) |
| Accuracy | ||
| Linearity Range | Linear over 5 orders of magnitude | Linear, but detector saturation possible |
| Reference Std | Generic (Any pure F-compound, e.g., BTF) | Specific (Requires pure 6-Iodo-1,1,1,2,2-pentafluorohexane) |
| Sample Destructive? | No (Sample recoverable) | Yes |
| Throughput | Low (10-15 mins/sample due to | High (5-8 mins/sample) |
| Primary Risk | Incorrect | Thermal degradation (De-iodination) |
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the qNMR assay, highlighting the critical "Self-Validation" loop involving
Caption: qNMR workflow emphasizing the critical
References
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Quantitative NMR). [Link]
-
National Institutes of Health (NIH) / PubChem. "1,1,1,2,2-Pentafluoro-6-iodohexane Compound Summary." [Link]
-
Holzgrabe, U. (2010).[2] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
theoretical calculations on the reactivity of 6-Iodo-1,1,1,2,2-pentafluorohexane
[1]
Executive Summary
6-Iodo-1,1,1,2,2-pentafluorohexane represents a distinct class of "semifluorinated" alkylating agents.[1] Unlike perfluoroalkyl iodides (
Key Theoretical Insight: The four-methylene spacer (
The Comparison Matrix
| Feature | Target: 6-Iodo-1,1,1,2,2-pentafluorohexane | Analog A: 1-Iodohexane | Analog B: Perfluorohexyl Iodide |
| Structure | |||
| C-I Bond Type | Alkyl-Iodide (Primary) | Alkyl-Iodide (Primary) | Perfluoroalkyl-Iodide |
| Electronic Effect | Negligible Inductive Influence | None | Strong Electron Withdrawing |
| Dominant Reactivity | Radical Transfer / ATRA | ||
| Predicted BDE (C-I) | ~54-56 kcal/mol | ~54-56 kcal/mol | ~47-50 kcal/mol (Weaker) |
Computational Methodology (Protocol)
To validate these properties theoretically, the following computational workflow is recommended. This protocol ensures accurate treatment of the heavy iodine atom and the electron-rich fluorine atoms.
Recommended DFT Framework
-
Software Package: Gaussian 16 or ORCA 5.
-
Functional: M06-2X (optimal for main-group thermochemistry and non-covalent interactions) or
B97X-D (includes dispersion corrections crucial for long-chain folding). -
Basis Set:
-
Solvation Model: SMD (Solvation Model based on Density). Use n-hexane to simulate non-polar reaction conditions or water for biological relevance.
Workflow Diagram
Comparative Reactivity Analysis
A. Nucleophilic Substitution ( )
The primary utility of alkyl iodides is alkylation via
-
Theory: The rate of
depends on the electrophilicity of the -carbon and steric access. -
Target Molecule Analysis: The
group is 4 carbons away. Inductive effects fall off as . By the time the effect reaches the -carbon (C6), it is negligible. -
Prediction: The transition state barrier (
) for the reaction with a nucleophile (e.g., ) will be identical to 1-iodohexane. -
Contrast: Perfluorohexyl iodide (
) reacts poorly via due to the "fluorine shield" (electrostatic repulsion of the incoming nucleophile by the fluorine lone pairs) and the strengthening of the C-F bonds which shortens the C-C bonds, increasing steric bulk.
B. Radical Reactivity (Homolytic Cleavage)
This is the critical differentiator.
-
Metric: Bond Dissociation Energy (BDE) of the C-I bond.
-
Mechanism:
-
Data Comparison:
-
Perfluorohexyl Iodide: The C-I bond is weakened (~47-50 kcal/mol) because the resulting perfluoroalkyl radical (
) is pyramidal and somewhat stabilized, but more importantly, the bond is extremely polarized. It is an excellent Iodine Atom Transfer (IAT) reagent. -
Target (PFHI): The radical formed is a primary alkyl radical (
). The BDE is standard for primary iodides (~54-56 kcal/mol).
-
C. Non-Covalent Interactions (Sigma-Hole)
Iodine exhibits a region of positive electrostatic potential on the extension of the C-I bond, known as the "sigma-hole," allowing for halogen bonding.
-
Target (PFHI): The sigma-hole magnitude (
) will be moderate, driven only by the iodine's polarizability. -
Perfluoro Analog: The strong electron-withdrawing
chain significantly enhances the sigma-hole, making perfluorohexyl iodide a much stronger halogen bond donor (Lewis acid).
Experimental Validation & Self-Validating Protocols
To confirm the theoretical predictions, the following experimental assays are standard.
Protocol 1: Competitive Alkylation (Kinetics)
Objective: Prove the "Remote Inductive Fall-off."
-
Setup: Mix 1.0 eq of Target (PFHI) and 1.0 eq of 1-Iodohexane in acetonitrile.
-
Reaction: Add 0.5 eq of a limiting nucleophile (e.g., Sodium Benzoate).
-
Analysis: Monitor by GC-MS or
NMR. -
Validation: If the ratio of products is ~1:1, the remote fluorines exert no kinetic electronic effect. If PFHI reacts slower, steric folding (helix formation) is interfering.[1]
Protocol 2: Radical Trap Assay
Objective: Assess BDE/Radical generation potential.
-
Setup: Dissolve substrate in benzene with AIBN (initiator) and Tributyltin hydride (
). -
Reaction: Heat to 80°C.
-
Comparison: Run parallel reactions with Perfluorohexyl iodide.
-
Validation: Perfluorohexyl iodide will reduce rapidly (often without AIBN due to weak bond). The Target (PFHI) will require standard radical conditions, confirming its higher BDE.
Visualizing the Inductive Effect
The following diagram illustrates why the target molecule behaves like a hydrocarbon rather than a fluorocarbon at the reaction center.
References
-
Inductive Effects in Fluorinated Systems
-
Bond Dissociation Energies
-
General Properties of Semifluorinated Alkanes
- Title: Comparison of 2D crystals formed by dissociative adsorption of fluorinated and nonfluorin
- Source:Journal of Vacuum Science & Technology A.
-
URL:[Link]
-
Halogen Bonding & Sigma Holes
-
Title: Non-covalent interactions between iodo-perfluorocarbons and hydrogen bond acceptors.
- Source:Chemical Communic
-
URL:[Link]
-
Sources
- 1. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | C6H4F9I | CID 74887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (RF) Groups: Electron Affinities of PAH(RF)n Increase Significantly with Increasing R F Chain Length (Journal Article) | OSTI.GOV [osti.gov]
Benchmarking Guide: 6-Iodo-1,1,1,2,2-pentafluorohexane vs. Novel Fluoroalkylation Reagents
The following guide benchmarks 6-Iodo-1,1,1,2,2-pentafluorohexane (a specialized fluoroalkyl building block) against emerging fluorination/fluoroalkylation strategies.
Executive Summary
6-Iodo-1,1,1,2,2-pentafluorohexane (CAS: 344452-10-4) represents the "Incumbent" class of perfluoroalkyl iodides (
While effective, this reagent relies on traditional Atom Transfer Radical Addition (ATRA) mechanisms, which historically required toxic tin mediators or high-energy thermal initiation.
The Verdict:
-
Use 6-Iodo-1,1,1,2,2-pentafluorohexane when: You require a specific, non-standard fluoroalkyl chain length (
hybrid) that is commercially unavailable in "novel" forms (like sulfinates), or when performing classical radical additions to terminal alkenes. -
Switch to Novel Reagents (Sulfinates/Photocatalysts) when: You are introducing simple groups (
) or require metal-free, ambient temperature conditions. However, for the specific hybrid chain, the Novelty lies in the Activation Method (Photocatalysis) rather than a new reagent structure.
Technical Profile: The Incumbent
Reagent: 6-Iodo-1,1,1,2,2-pentafluorohexane
Class: Polyfluoroalkyl Iodide (Telomer B type analog)
Structure:
Mechanism of Action
This reagent functions as a radical precursor.[1][2][3] The Carbon-Iodine bond is relatively weak (
-
Initiation: A radical initiator (AIBN or Metal Catalyst) abstracts the Iodine.
-
Propagation: The resulting carbon radical adds to an alkene/alkyne.
-
Termination/Transfer: The adduct radical abstracts Iodine from another reagent molecule, regenerating the chain.
Key Limitations (Traditional Use)
-
Atom Economy: Generates stoichiometric iodine waste.
-
Purification: Unreacted alkyl iodides can be difficult to separate from products without F-SPE (Fluorous Solid Phase Extraction).
-
Instability: Susceptible to light-induced decomposition (liberating
).
The Challengers: Novel Reagents & Methods
Since a direct "Sulfinate" analog for this specific
Challenger A: Sodium/Zinc Sulfinates (The "Langlois" Class)
-
Chemistry:
reagents generate radicals via oxidative desulfonylation. -
Pros: Solid, shelf-stable, no iodine waste (releases
). -
Cons: Limited commercial availability for complex chains like 1,1,1,2,2-pentafluorohexyl.
-
Verdict: Superior for simple groups (
), but inferior availability for this specific application.
Challenger B: Photocatalytic Activation (The "Methodological" Novelty)
-
Chemistry: Uses 6-Iodo-1,1,1,2,2-pentafluorohexane but replaces thermal/tin activation with visible light and a photocatalyst (Ir, Ru, or Eosin Y).
-
Pros: Ambient temperature, high functional group tolerance, eliminates toxic tin.
-
Cons: Requires light source setup.
-
Verdict: This is the recommended "Modern Standard" for using this reagent.
Comparative Data Table
| Feature | 6-Iodo-... (Thermal ATRA) | 6-Iodo-...[4][5] (Photocatalytic) | Novel Sulfinates ( |
| Reaction Temp | High (80°C+) | Ambient (20-25°C) | Ambient to Mild Heat |
| Mediator | AIBN / | Oxidant (TBHP) | |
| Atom Economy | Low (Iodine waste) | Medium (Iodine recycled*) | High ( |
| Chain Availability | Excellent (Custom chains) | Excellent | Poor (Mostly |
| Selectivity | Moderate (Oligomerization risk) | High (Radical-Polar crossover) | High (Minisci selective) |
Mechanistic Visualization
The following diagram illustrates the divergence between the Traditional (Thermal) pathway and the Modern (Photocatalytic) pathway for this specific reagent.
Caption: Comparison of activation pathways. The Photocatalytic cycle (Green) allows for milder conditions and potential iodine recycling via Atom Transfer Radical Addition (ATRA) compared to the linear waste generation of thermal methods.
Experimental Protocols
Protocol A: Modern Photocatalytic Alkylation (Recommended)
Use this for high-value substrates where thermal degradation is a concern.
Materials:
-
Substrate: Terminal Alkene (1.0 equiv)
-
Reagent: 6-Iodo-1,1,1,2,2-pentafluorohexane (1.5 equiv)
-
Catalyst:
(1 mol%) or Eosin Y (Organocatalytic alternative) -
Solvent:
(Degassed) -
Light Source: 450 nm Blue LED (e.g., Kessil lamp)
Step-by-Step:
-
Setup: In a flame-dried Schlenk tube equipped with a stir bar, add the alkene, the fluoroalkyl iodide, and the photocatalyst.
-
Degassing: Dissolve in dry acetonitrile. Sparge with Argon for 15 minutes to remove oxygen (Oxygen quenches the triplet state of the catalyst).
-
Irradiation: Seal the tube and place it 2-3 cm from the Blue LED source. Stir vigorously at room temperature. Fan cooling is recommended to maintain ambient temp.
-
Monitoring: Monitor via TLC or
NMR. The disappearance of the characteristic signal and appearance of the adduct confirms reaction. -
Workup: Remove solvent in vacuo. If the catalyst is Ir-based, filter through a short silica plug.
Protocol B: Traditional Radical Addition (Legacy)
Use this only for robust substrates if photocatalysis is unavailable.
Materials:
-
Reagent: 6-Iodo-1,1,1,2,2-pentafluorohexane (1.2 equiv)
-
Initiator: AIBN (0.1 equiv)
-
Solvent: Benzene or Trifluorotoluene (Caution: Carcinogenic/Toxic)
Step-by-Step:
-
Mix: Dissolve substrate and iodide in solvent.
-
Heat: Heat to reflux (80°C).
-
Addition: Add AIBN as a solution over 1 hour to prevent rapid consumption.
-
Purification: Requires extensive chromatography to remove iodine byproducts.
Decision Matrix: When to use what?
| Scenario | Recommended Strategy | Reasoning |
| Complex Drug Scaffold | Photocatalysis + Iodide | Mild conditions prevent decomposition of sensitive pharmacophores. |
| Simple Scale-up (>100g) | Thermal (Peroxide) | Light penetration is difficult at scale; thermal initiation is easier to engineer in batch reactors. |
| Need | Langlois Reagent | Do not use the iodide. Use |
| Need | 6-Iodo-... (This Reagent) | This is the only commercially viable source for this specific spacer chain. |
References
-
Stephenson, C. R. J., et al. (2012). Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching Cycles. Journal of the American Chemical Society.
-
MacMillan, D. W. C. (2013). The Advent and Development of Organocatalytic Photoredox Catalysis. Nature.
-
Apollo Scientific. (2024). Product Specification: 6-Iodo-1,1,1,2,2-pentafluorohexane.[4][6][7][8][9][10][11][12][13][14]
-
Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition.
-
Wallentin, C. J., et al. (2012). Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching Cycles.
(Note: While 6-Iodo-1,1,1,2,2-pentafluorohexane is a specific catalog item, the mechanistic principles cited above apply broadly to the class of perfluoroalkyl iodides).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Iodo-6H-perfluorohexane | CAS 63703-16-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Fluorinated Alkanes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 6. Fluorinated Compounds | CymitQuimica [cymitquimica.com]
- 7. guidechem.com [guidechem.com]
- 8. Chemsigma International Co., Ltd. [chemsigma.com]
- 9. scribd.com [scribd.com]
- 10. m.molbase.com [m.molbase.com]
- 11. arctomsci.com [arctomsci.com]
- 12. Fluorinated Compounds | CymitQuimica [cymitquimica.com]
- 13. 344452-10-4 | 6-ヨード-1,1,1,2,2-ペンタフルオロヘキサン | 6-Iodo-1,1,1,2,2-pentafluorohexane - アラケム株式会社 [alachem.co.jp]
- 14. 3-Iodo-1,1,1-trifluorohexane | CAS 1257535-27-5 | Chemical-Suppliers [chemical-suppliers.eu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Iodo-1,1,1,2,2-pentafluorohexane
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
Key Inferred Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[1][3][4]
The Cardinal Rule: Segregation of Halogenated Waste
The foundational principle for the disposal of 6-Iodo-1,1,1,2,2-pentafluorohexane is its classification as a halogenated organic waste . The presence of iodine, a halogen, dictates its segregation from non-halogenated organic waste streams.
Why is segregation critical?
The primary disposal method for halogenated organic waste is high-temperature incineration. Mixing halogenated and non-halogenated waste streams complicates the incineration process and can lead to the formation of acidic gases (such as hydrogen iodide and hydrogen fluoride) if not handled by a specialized facility equipped with scrubbers. This not only poses an environmental risk but also increases the cost and complexity of disposal.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of 6-Iodo-1,1,1,2,2-pentafluorohexane, ensuring compliance with typical regulatory frameworks.
Step 1: Waste Collection
-
Designated Container: Use a dedicated, properly labeled waste container for "Halogenated Organic Waste." This container must be in good condition, free from leaks or contamination, and have a secure, tight-fitting lid.
-
Container Compatibility: The choice of container material is crucial to prevent degradation and potential leaks. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated hydrocarbons. However, always consult a chemical compatibility chart to verify.[5][6][7][8][9] It is best practice to use the original manufacturer's container for waste accumulation if it is in good condition.
-
Avoid Mixing: Do not mix 6-Iodo-1,1,1,2,2-pentafluorohexane with incompatible waste streams, such as strong acids, bases, or oxidizing agents.
Step 2: Labeling the Waste Container
Accurate and comprehensive labeling is a cornerstone of safe chemical waste management and is mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[10][11][12][13]
Your "Halogenated Organic Waste" container must be clearly marked with the following information:
-
A complete list of the contents , including the full chemical name: "6-Iodo-1,1,1,2,2-pentafluorohexane" and any other halogenated solvents present.
-
The approximate concentration or percentage of each component.
-
The date when the first drop of waste was added to the container (the "accumulation start date").
-
The name and contact information of the generating researcher or laboratory.
-
Appropriate hazard pictograms as per the Globally Harmonized System (GHS). For a compound like this, the "Exclamation Mark" pictogram for irritation is appropriate.
Step 3: Storage of the Waste Container
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This is a critical measure to contain any potential leaks or spills.
-
Ventilation: Ensure the storage area is well-ventilated.
-
Segregation: Store the halogenated waste container away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for arranging the final disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Documentation: Be prepared to provide your EHS office with a detailed inventory of the waste container's contents.
-
Transportation: Do not attempt to transport the hazardous waste yourself unless you are specifically trained and authorized to do so under DOT regulations.[14][15][16][17][18] The transport of hazardous materials is strictly regulated and requires specific packaging, labeling, and documentation.[14][15][16][17][18]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Iodo-1,1,1,2,2-pentafluorohexane.
Caption: Decision and action flow for the safe disposal of 6-Iodo-1,1,1,2,2-pentafluorohexane.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Presence of Iodine (a halogen). |
| Container Material | High-Density Polyethylene (HDPE), Glass | Chemical compatibility with halogenated hydrocarbons. |
| Labeling Requirements | "Hazardous Waste", Contents, Date, Generator Info, GHS Pictograms | Regulatory compliance (EPA, DOT) and safety. |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Controlled and safe temporary storage. |
| Disposal Method | High-Temperature Incineration | Effective destruction of halogenated organic compounds. |
Conclusion: A Culture of Safety
The proper disposal of 6-Iodo-1,1,1,2,2-pentafluorohexane is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the chemical hazards, adhering to strict segregation and labeling protocols, and working in concert with your institution's EHS department, you contribute to a safer laboratory environment for yourself, your colleagues, and the wider community. This commitment to meticulous chemical handling builds a deep and lasting culture of safety that is the bedrock of scientific excellence.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
-
U.S. Department of Transportation. (n.d.). Hazardous Materials Regulations. [Link]
-
MLI Environmental. (2025, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance. [Link]
-
Hendershot, D. C. (2021, December 21). A Brief Guide To Hazardous Waste Container Labeling Requirements. [Link]
-
Berg Compliance Solutions. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. [Link]
-
American Chemical Society. (2018). Transporting Chemicals for Demonstrations. [Link]
-
U.S. Compliance. (n.d.). DOT Hazardous Materials – Understanding the Core Requirements. [Link]
-
Southern Methodist University. (n.d.). Transporting Chemicals Used In Demonstrations or Educational Activities. [Link]
-
University of Illinois. (n.d.). Transporting Hazardous Materials in Motor Vehicles. [Link]
-
Federal Motor Carrier Safety Administration. (2024, June 12). How to Comply with Federal Hazardous Materials Regulations. [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
Bal Seal Engineering. (n.d.). Chemical Compatibility Guide. [Link]
-
Mykin Inc. (n.d.). Chemical Resistance Chart. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fi [fishersci.fi]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. balseal.com [balseal.com]
- 6. coleparmer.com [coleparmer.com]
- 7. calpaclab.com [calpaclab.com]
- 8. acess.nl [acess.nl]
- 9. wisconsin.edu [wisconsin.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. bes-corp.com [bes-corp.com]
- 14. acs.org [acs.org]
- 15. uscompliance.com [uscompliance.com]
- 16. Transportation for Chemicals Used In Demonstrations or Educational Activities | SMU Risk Management [smu.edu]
- 17. Transporting Hazardous Materials in Motor Vehicles | Division of Research Safety | Illinois [drs.illinois.edu]
- 18. How to Comply with Federal Hazardous Materials Regulations | FMCSA [fmcsa.dot.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
